8-Bromo-7-fluoroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-7-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPPCYRSMPNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Bromo-7-fluoroquinoline-2-carboxylic Acid: A Privileged Polyfunctional Scaffold for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic halogenation of privileged heterocyclic scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS: 1420793-38-9) represents a highly specialized, trifunctional building block. By combining the metal-chelating and biologically active properties of the quinoline-2-carboxylic acid (quinaldic acid) core with the precise electronic and steric perturbations of 7-fluoro and 8-bromo substitutions, this molecule serves as an ideal starting point for the synthesis of complex kinase inhibitors, antidiabetic agents, and anti-inflammatory therapeutics.
This technical whitepaper provides an in-depth analysis of the compound's chemical properties, its mechanistic advantages in drug design, and self-validating experimental protocols for its divergent functionalization.
Structural and Physicochemical Profiling
The architectural brilliance of 8-bromo-7-fluoroquinoline-2-carboxylic acid lies in its orthogonal reactivity. Each functional group serves a distinct purpose, allowing for sequential, highly controlled synthetic modifications without the need for excessive protecting group manipulation.
Table 1: Physicochemical Properties and Rational Design Impact
| Property | Value | Causality / Impact in Drug Design |
| CAS Number | 1420793-38-9 | Unique identifier for procurement and patent landscaping. |
| Molecular Formula | C10H5BrFNO2 | Defines the polyhalogenated heteroaromatic framework. |
| Molecular Weight | 270.05 g/mol | Low molecular weight allows for significant downstream functionalization while remaining well within Lipinski's Rule of 5. |
| Monoisotopic Mass | 268.94876 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation during library synthesis. |
Data supported by compound databases including and . [1][2]
Mechanistic Insights: The Tri-Functional Advantage
To fully leverage this scaffold, researchers must understand the causality behind its specific substitution pattern:
-
The 2-Carboxylic Acid (Anchoring & Chelation): The quinaldic acid core is renowned for its ability to chelate divalent metals (e.g., Zn²⁺, Mg²⁺). This makes it a potent pharmacophore for targeting metalloenzymes, such as Jumonji C domain-containing histone demethylases (epigenetic targets) or viral endonucleases. Furthermore, it provides a highly reactive site for amide coupling to generate diverse libraries.
-
The 7-Fluoro Substituent (Metabolic Shielding & Lipophilicity): Fluorine at the 7-position exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent quinoline nitrogen. This reduces basicity, often improving oral bioavailability and membrane permeability. Crucially, it blocks metabolic oxidation at a typical Cytochrome P450 (CYP450) hotspot, extending the compound's half-life.
-
The 8-Bromo Substituent (Cross-Coupling Handle): The bromine atom at the 8-position provides a regioselective handle for transition-metal-catalyzed cross-coupling. Its ortho relationship to the fluorine atom creates a unique stereoelectronic environment: the electron-withdrawing fluorine activates the C-Br bond for oxidative addition by palladium, while providing steric shielding that dictates the conformation of the resulting biaryl axis.
Table 2: Pharmacological Relevance of the Quinoline-2-Carboxylic Acid Core
While the specific 8-Br-7-F derivative is a synthetic intermediate, its parent scaffold (quinoline-2-carboxylic acid) has well-documented biological activities, making derivatives highly sought after in drug discovery [3][4].
| Pharmacological Activity | Target / Mechanism | Representative Efficacy |
| Antidiabetic | α-Glucosidase / α-Amylase Inhibition | IC₅₀ ≈ 9.1 µg/mL (α-glucosidase) |
| Antiproliferative | Apoptosis induction (PC3, HeLa, MCF7 cells) | IC₅₀ ≈ 26 µg/mL (PC3 prostate cancer) |
| Anti-inflammatory | Macrophage modulation (LPS-induced RAW264.7) | Efficacy comparable to Indomethacin |
Experimental Workflows: Divergent Scaffold Functionalization
The true value of 8-bromo-7-fluoroquinoline-2-carboxylic acid is realized through divergent synthesis. Below is the logical workflow for generating bioactive derivatives.
Divergent synthetic workflow for 8-Bromo-7-fluoroquinoline-2-carboxylic acid functionalization.
Protocol A: Self-Validating Amidation of the 2-Carboxylic Acid
This protocol utilizes HATU to overcome the potential deactivation caused by intramolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen.
-
Activation: Dissolve 8-Bromo-7-fluoroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Causality: HATU rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA neutralizes the acid and drives the formation of the active ester, preventing racemization or side reactions.
-
-
In-Process Control (IPC) 1: After 15 minutes, quench a 5 µL aliquot in 1 mL MeCN/H₂O. Analyze via LC-MS.
-
Validation: The disappearance of the starting material mass (m/z 268.9) and the appearance of the HOAt-adduct confirms complete activation.
-
-
Coupling: Add the target primary or secondary amine (1.5 eq) dropwise. Stir at room temperature for 2 hours.
-
IPC 2: Perform TLC (Hexanes/EtOAc 1:1) and LC-MS to confirm the formation of the desired amide product.
-
Workup and Validation: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes acidic byproducts), and a 5% aqueous LiCl solution (removes residual DMF). Dry over Na₂SO₄, concentrate, and validate purity via ¹H-NMR (confirming the characteristic amide N-H proton shift around 8.0–9.0 ppm).
Protocol B: Self-Validating Suzuki-Miyaura Cross-Coupling at the 8-Position
The 8-position is sterically congested due to the adjacent 7-fluoro group and the peri-interaction with the quinoline nitrogen. This requires a specialized catalyst system.
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Preparation: In a Schlenk flask, combine the quinoline core (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step.
-
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst species.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the sterically hindered reductive elimination step at the highly congested 8-position, preventing catalyst stalling.
-
-
Reaction & IPC: Heat the reaction to 90°C. Monitor via LC-MS every 2 hours.
-
Validation: Track the consumption of the brominated starting material's distinct isotopic pattern (equal intensity peaks at m/z 268/270) and the emergence of the cross-coupled product mass.
-
-
Workup: Filter the cooled mixture through a Celite pad to remove palladium black. Extract with EtOAc, wash with brine, concentrate, and purify via flash chromatography. Validate the structure via ¹⁹F-NMR (observing a shift in the fluorine signal due to the new adjacent aryl environment) and ¹³C-NMR.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for 8-bromo-7-fluoroquinoline-2-carboxylic acid." PubChem,[Link].
-
National Institutes of Health. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." PubMed, [Link].
Advanced Literature Review & Technical Guide: 8-Bromo-quinoline-2-carboxylic Acid Scaffolds in Medicinal Chemistry
Executive Summary
The rational design of small-molecule therapeutics relies heavily on versatile, highly functionalized core scaffolds. 8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4) has emerged as a privileged building block in modern medicinal chemistry[1][2]. Featuring orthogonal reactive sites—a carboxylic acid at the C2 position and a bromine atom at the C8 position—this scaffold allows for divergent synthetic pathways, including complex esterifications, amidations, and palladium-catalyzed cross-coupling reactions[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic reactivity, and high-value therapeutic applications of this scaffold, providing actionable, self-validating protocols for drug development professionals.
Structural & Physicochemical Profiling
The utility of 8-bromoquinoline-2-carboxylic acid stems from its unique electronic and steric environment. The quinoline core provides a rigid, planar aromatic system capable of π−π stacking and hydrophobic interactions within target protein binding pockets.
Table 1: Physicochemical & Structural Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C10H6BrNO2 | Provides a low molecular weight (252.06 g/mol ) starting point, ensuring final derivatives remain within Lipinski's Rule of 5[1]. |
| C2-Carboxylic Acid | pKa ≈ 2-3 (predicted) | Highly acidic due to the electron-withdrawing quinoline nitrogen. Enables rapid activation for ester/amide coupling[3]. |
| C8-Bromine | Halogen | Sterically shields the nitrogen; serves as an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[2]. |
| Electronic Effect | Electron-Withdrawing | Increases the protonation capacity of reactants, accelerating reaction rates during esterification[3][4]. |
Mechanistic Reactivity & Synthetic Workflows
The true power of the 8-bromoquinoline-2-carboxylic acid scaffold lies in its bifunctional nature. The C2-carboxyl group is typically targeted first for appending complex natural products or pharmacophores, while the C8-bromo group is reserved for late-stage functionalization.
Fig 1. Divergent synthetic utility of the 8-bromoquinoline-2-carboxylic acid scaffold.
The Role of Electronegativity in Esterification
Recent studies have demonstrated that the electron-withdrawing effects of the quinoline ring significantly enhance the reactivity of the C2-carboxylic acid[3]. In the synthesis of complex quassinoid analogs, carboxylic acids with higher electronegativity react more readily with sterically hindered alcohols (such as the 15-OH of brusatol)[4]. This electronic effect increases the electrophilicity of the activated carbonyl, facilitating rapid nucleophilic attack and minimizing side reactions.
Therapeutic Applications & Biological Targets
HSP90 Inhibition and Anti-Fouling Agents
Marine biofouling is a critical global challenge. Recent breakthroughs have utilized 8-bromoquinoline-2-carboxylic acid to synthesize novel brusatol derivatives targeting Heat Shock Protein 90 (HSP90)[3]. By esterifying the scaffold to the 15-OH position of brusatol, researchers generated "Compound 11", which acts as a potent anti-settlement agent against barnacles[3][4]. The quinoline moiety is hypothesized to enhance binding affinity within the N-terminal ATP pocket of HSP90.
Fig 2. Mechanism of action for quinoline-brusatol derivatives targeting HSP90.
CNS Disorders and Xanthenuric Acid Modulation
Beyond oncology and marine biology, the scaffold is highly valued in neuropharmacology. Patent literature highlights the use of 2-substituted quinoline derivatives (including 4-hydroxy-8-bromo-quinoline-2-carboxylic acid) as modulators of the xanthenuric acid pathway[5]. These compounds are engineered for the treatment of central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and neurodegenerative pathologies like Alzheimer's disease[5].
Table 2: Key Derivatives and Biological Targets
| Derivative Class | Primary Target / Pathway | Therapeutic Indication | Key Structural Modification |
| Brusatol Esters | HSP90 Chaperone | Anti-fouling, Oncology | Esterification at C2 with Brusatol 15-OH[3] |
| 2-Substituted Quinolines | Xanthenuric Acid Pathway | CNS Disorders (Anxiety, Schizophrenia) | Amidation/Substitution at C2; Hydroxylation at C4[5] |
Experimental Protocol: Self-Validating Steglich Esterification
To ensure reproducibility and scientific integrity, the following protocol details the coupling of 8-bromoquinoline-2-carboxylic acid with a complex secondary alcohol (e.g., Brusatol 15-OH), adapted from recent methodologies[3][4]. This system is designed to be self-validating, incorporating specific checkpoints to confirm reaction progress.
Objective: Synthesis of a Brusatol-8-Bromoquinoline-2-Carboxylate analog.
Step 1: Activation of the Carboxylic Acid
-
Procedure: Dissolve 1.2 equivalents of 8-bromoquinoline-2-carboxylic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes.
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Causality: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst, displacing the urea to form a highly reactive N-acylpyridinium species. This is critical for overcoming the steric hindrance of complex alcohols.
Step 2: Nucleophilic Coupling
-
Procedure: Add 1.0 equivalent of the target alcohol (e.g., Brusatol) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint (TLC): Monitor via Thin-Layer Chromatography (TLC) using an ethyl acetate/petroleum ether system. The disappearance of the alcohol spot and the emergence of a less polar, UV-active spot confirms ester formation. The high electronegativity of the quinoline ring accelerates this step[3].
Step 3: Quenching and Liquid-Liquid Extraction
-
Procedure: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO 3 (aq), and brine.
-
Causality: The 1M HCl wash protonates and removes unreacted DMAP and basic byproducts. The NaHCO 3 wash deprotonates and removes any unreacted 8-bromoquinoline-2-carboxylic acid, ensuring a self-purifying workup.
Step 4: Purification
-
Procedure: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using an acetate–petroleum ether (4:1) eluent[3][4].
-
Causality: This specific solvent system effectively separates the highly polar urea byproducts (from EDCI) from the moderately polar target ester, yielding the final compound as a pure amorphous solid[3].
References
-
8-Bromoquinoline-2-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[2]
-
New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations. MDPI. Available at:[3]
-
FR2827599A1 - Treating central nervous system disorders, e.g. anxiety, depression, schizophrenia or pain, using new or known 2-substituted quinoline or quinoxaline derivatives having xanthenuric acid modulating action. Google Patents. Available at:[5]
-
8-bromoquinoline-2-carboxylic acid (C10H6BrNO2) - PubChemLite. uni.lu. Available at:[1]
-
New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations. PMC / NIH. Available at:[4]
Sources
- 1. PubChemLite - 8-bromoquinoline-2-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR2827599A1 - Treating central nervous system disorders, e.g. anxiety, depression, schizophrenia or pain, using new or known 2-substituted quinoline or quinoxaline derivatives having xanthenuric acid modulating action - Google Patents [patents.google.com]
The Bioactivity Potential of 8-Bromo-7-fluoroquinoline-2-carboxylic acid: A Research and Development Prospectus
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide introduces 8-Bromo-7-fluoroquinoline-2-carboxylic acid , a novel, synthetically accessible molecule designed to leverage the well-established bioactivity of the fluoroquinolone core while introducing unique electronic and steric properties through 8-position bromination. While direct biological data for this specific compound is not yet published, a comprehensive analysis of structurally related analogs strongly supports its potential as a dual-action therapeutic agent. We hypothesize that this compound will exhibit significant antibacterial activity through the canonical fluoroquinolone mechanism of topoisomerase inhibition and potent anticancer activity by targeting the analogous human topoisomerase II. This document outlines the scientific rationale, supporting evidence from the literature, and a complete investigational workflow to synthesize and validate the bioactivity of this promising lead compound.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline-based compounds are pivotal in drug discovery, forming the structural basis for numerous pharmaceuticals with applications ranging from antimalarial to anticancer therapies.[1] The quinoline-2-carboxylic acid moiety, in particular, is a versatile pharmacophore. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating agent, interacting with essential metal ions in enzyme active sites.[2][3]
The introduction of a fluorine atom onto the quinoline ring, creating the fluoroquinolone class, was a landmark achievement in antibacterial drug development. The fluorine atom at the C-6 position (corresponding to the C-7 position in the subject molecule's numbering) is known to enhance cell permeability and dramatically increase the inhibitory effect on bacterial DNA gyrase.[][5] This guide explores a novel iteration of this scaffold, 8-Bromo-7-fluoroquinoline-2-carboxylic acid, which combines the proven fluoroquinolone core with an 8-bromo substituent, a modification poised to modulate target binding and pharmacological properties.
Molecular Profile: 8-Bromo-7-fluoroquinoline-2-carboxylic acid
Chemical Structure: C₁₀H₅BrFNO₂ Molecular Weight: 270.05 g/mol Key Features:
-
Quinoline-2-carboxylic Acid Core: Essential for targeting topoisomerase enzymes and provides a handle for further derivatization.[6]
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C-7 Fluoro Group: A hallmark of potent fluoroquinolones, expected to enhance antibacterial efficacy.[][7]
-
C-8 Bromo Group: This heavy halogen introduces significant electronic and steric changes. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic distribution of the ring system, potentially altering target affinity and selectivity.
Hypothesized Bioactivity I: Antibacterial Potential
Mechanistic Rationale: Inhibition of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effects by directly inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the positive supercoiling that occurs ahead of the replication fork. Inhibition of DNA gyrase stalls DNA replication, leading to cell death. This is the primary target in most Gram-negative bacteria.[10][11]
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition prevents cell division, resulting in bactericidal activity, particularly in Gram-positive bacteria.[10][11]
The proposed mechanism involves the stabilization of the enzyme-DNA complex by the quinolone molecule, which leads to double-strand DNA breaks and triggers the cell death cascade.[8]
Caption: Proposed antibacterial mechanism of 8-Bromo-7-fluoroquinoline-2-carboxylic acid.
Supporting Evidence from Analogs
The rationale for investigating this compound is strongly supported by structure-activity relationship (SAR) studies on related molecules.
-
The introduction of an 8-nitro group (another electron-withdrawing group) to a fluoroquinolone core has been shown to produce compounds with significant antibacterial activity against both Gram-positive and Gram-negative strains, with MIC values in the 2-5 µg/mL range against S. aureus.[12]
-
Studies on 8-amino-7-(aryl/hetaryl)fluoroquinolones, where the 8-position is modified, have yielded candidates with antimicrobial activity comparable or superior to standard antibiotics like ciprofloxacin.[13]
-
The fundamental activity of the fluoroquinolone scaffold is well-established, with thousands of analogs demonstrating potent antibacterial effects.[14]
Proposed Investigational Workflow: Antibacterial Screening
A systematic approach is required to validate the antibacterial potential. The first step is chemical synthesis, followed by a standardized assessment of antimicrobial activity.
Caption: Experimental workflow for antibacterial potential assessment.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC, a quantitative measure of a compound's antibacterial potency.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
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-
Preparation of Compound Plate:
-
Dissolve the test compound (8-Bromo-7-fluoroquinoline-2-carboxylic acid) in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
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Add 200 µL of the stock solution (appropriately diluted in MHB to the starting concentration, e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL and the final volume to ~110 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.
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Hypothesized Bioactivity II: Anticancer Potential
Mechanistic Rationale: Targeting Human Topoisomerase II
The structural similarity between bacterial and human type II topoisomerases provides a compelling rationale for repurposing fluoroquinolones as anticancer agents.[6] Like certain established chemotherapeutics (e.g., etoposide), fluoroquinolone derivatives can act as "poisons" for human topoisomerase II.[15] They stabilize the covalent complex formed between the enzyme and DNA, leading to an accumulation of persistent double-strand breaks. This level of DNA damage is beyond the cell's repair capacity, triggering cell cycle arrest (typically at the G1 or G2/M phase) and subsequent programmed cell death (apoptosis).[15]
Caption: Proposed anticancer mechanism via human topoisomerase II inhibition.
Supporting Evidence and Comparative Data
Numerous studies have demonstrated the cytotoxic potential of novel quinoline and quinazoline derivatives.
-
A structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor of Aurora A kinase and induced apoptosis and G1 phase cell cycle arrest in MCF-7 breast cancer cells.[16][17]
-
Derivatives of fluoroquinolones have shown broad-spectrum cytotoxic activity against NCI-60 human tumor cell lines, with some analogs exhibiting potent growth inhibition with mean GI50 values of 1.45 to 1.78 µM.[18]
-
The antiproliferative activity of quinoline derivatives has been demonstrated against a range of cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[2]
Table 1: In Vitro Anticancer Activity of Selected Quinoline/Quinazoline Analogs
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [16][17] |
| Fluoroquinolone Analog (VIb) | MCF-7 (Breast) | 0.42 | [18] |
| Fluoroquinolone Analog (VIb) | MDA-MB-468 (Breast) | 0.41 | [18] |
| Fluoroquinolone Analog (IIIf) | SNB-75 (CNS) | 1.43 | [18] |
| Quinoline-2-carboxylic acid | HeLa (Cervical), MCF-7 (Breast) | Significant Cytotoxicity |[2][19] |
Proposed Investigational Workflow: Anticancer Screening
A tiered screening approach is proposed to efficiently evaluate the anticancer potential of the target compound.
Caption: Tiered workflow for anticancer bioactivity evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control with DMSO only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Future Directions and Conclusion
The evidence compiled from structurally related compounds presents a compelling case for the synthesis and evaluation of 8-Bromo-7-fluoroquinoline-2-carboxylic acid . Its design rationally combines the potent antibacterial core of fluoroquinolones with unique substitutions that may confer enhanced or novel activities, including anticancer potential.
Immediate Next Steps:
-
Synthesis and Characterization: Execute a robust synthetic route to produce a pure, well-characterized sample of the target compound.
-
Dual-Screening: Perform the antibacterial and anticancer screening workflows detailed in this guide to obtain initial bioactivity data.
Future Work:
-
Structure-Activity Relationship (SAR) Studies: If initial results are promising, synthesize a small library of analogs by modifying the C-2 carboxylic acid (e.g., to esters and amides) to explore its role in potency and selectivity.[20]
-
In-depth Mechanism of Action: For the most potent activities, conduct enzyme inhibition assays (bacterial gyrase, human topoisomerase II) to confirm the molecular target.
-
In Vivo Efficacy: Advance lead candidates to preclinical animal models for efficacy and toxicity evaluation.
References
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols - Benchchem. (URL: )
- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. (URL: )
- Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids - Benchchem. (URL: )
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: )
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
- Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes - Benchchem. (URL: )
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - Chemistry. (URL: [Link])
-
8-bromo-7-fluoroquinoline-2-carboxylic acid (C10H5BrFNO2) - PubChemLite. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. (URL: [Link])
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (URL: [Link])
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Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (URL: [Link])
- Independent Verification of 8-Fluoroquinoline-3-carboxamide's Anticancer Effects: A Compar
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (URL: [Link])
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(PDF) Towards anticancer fluoroquinolones: A review article - ResearchGate. (URL: [Link])
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: [Link])
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Mechanism of action of and resistance to quinolones - PMC. (URL: [Link])
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Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. (URL: [Link])
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: [Link])
-
Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. (URL: [Link])
- A process for synthesis of fluoroquinolonic derivatives - Google P
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AJ C - Asian Publication Corporation. (URL: [Link])
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Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. (URL: [Link])
-
Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners | Request PDF - ResearchGate. (URL: [Link])
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8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (URL: [Link])
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Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (URL: [Link])
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Fluoroquinolones | Mechanism of Action - YouTube. (URL: [Link])
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Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (URL: [Link])
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Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC. (URL: [Link])
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8-bromo-7-fluoroquinoline-2-carbaldehyde (C10H5BrFNO) - PubChemLite. (URL: [Link])
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Applications of 8-Bromo-7-fluoroquinoline-2-carboxylic acid in medicinal chemistry
An In-Depth Technical Guide to the Applications of 8-Bromo-7-fluoroquinoline-2-carboxylic Acid in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently encounter chemical building blocks that fundamentally alter the trajectory of a lead optimization campaign. 8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS: 1420793-38-9) is one such privileged scaffold[1]. By integrating a bidentate chelating moiety (the 2-carboxylic acid and quinoline nitrogen) with precise halogenation (7-fluoro, 8-bromo), this molecule offers a highly programmable vector for developing targeted therapeutics. This guide explores the physicochemical rationale, primary applications, and validated synthetic protocols for utilizing this scaffold in modern drug discovery[2].
Structural & Physicochemical Rationale
The selection of this specific substituted quinoline is not arbitrary; it is driven by rigorous physicochemical causality:
-
The C2-Carboxylic Acid Pharmacophore: The spatial arrangement of the carboxylic acid adjacent to the quinoline nitrogen creates an ideal bidentate chelator for divalent metals (e.g., Fe²⁺, Mg²⁺, Zn²⁺). This is a critical interaction for inhibiting 2-oxoglutarate (2OG)-dependent oxygenases and viral polymerases[3].
-
The C7-Fluoro Effect: Fluorine substitution at C7 serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a classically vulnerable position on the quinoline ring. Second, its strong electron-withdrawing nature significantly lowers the pKa of the quinoline nitrogen, which reduces hERG channel liability and enhances membrane permeability (Lipophilic Efficiency, LipE).
-
The C8-Bromo Handle: Bromine is an optimal leaving group for transition-metal-catalyzed cross-coupling. Its position at C8—flanked by the nitrogen and the fluorine—forces any newly coupled substituent (e.g., an aryl or alkyl group) out of the quinoline plane. This induced non-planarity is essential for breaking crystal packing, improving aqueous solubility, and accessing deep, cryptic binding pockets in target proteins.
Primary Therapeutic Applications
HIF-Prolyl Hydroxylase (PHD) Inhibitors Quinoline-2-carboxylic acids are foundational to the development of HIF-PHD inhibitors (e.g., for the treatment of renal anemia)[4]. The scaffold mimics 2-oxoglutarate, chelating the active-site iron. The 8-bromo group allows for the installation of bulky biaryl systems that occupy the secondary hydrophobic pocket of the PHD enzyme, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α)[3].
Kinase Inhibitors (Anticancer) The rigid quinoline core is a proven hinge-binding motif in kinase inhibitors[2]. By converting the 2-carboxylic acid to an amide and utilizing the 8-bromo position for Suzuki coupling, researchers can synthesize libraries of compounds that selectively inhibit kinases such as c-Met or VEGFR, driving apoptosis in cancer cell lines[5].
Antiviral & Antimicrobial Agents Derivatives of quinoline-2-carboxylic acid exhibit potent activity against viral replication and microbial cell wall synthesis[6]. The scaffold is also utilized as an intermediate to synthesize complex Mannich and Schiff bases with broad-spectrum antimicrobial and antidiabetic properties[7].
Quantitative Data: Scaffold Profiling & Reaction Optimization
To guide experimental design, the physicochemical parameters and cross-coupling optimization data are summarized below.
Table 1: Physicochemical Parameters of the Core Scaffold
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 270.05 g/mol [1] | Low MW allows for extensive late-stage functionalization. |
| cLogP (Calculated) | ~2.4 | Optimal starting lipophilicity for oral bioavailability. |
| pKa (Quinoline N) | ~1.5 | Prevents basicity-driven hERG toxicity. |
| Topological Polar Surface Area | 45.15 Ų | Excellent passive membrane permeability. |
Table 2: Optimization of C8-Suzuki-Miyaura Cross-Coupling Note: The C8 position is sterically hindered; catalyst selection is critical.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45% | Monodentate ligands fail to overcome C8 steric bulk. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78% | Bidentate ligand prevents catalyst poisoning by N-chelation. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl Alcohol | 110 | 92% | Bulky, electron-rich XPhos facilitates oxidative addition at hindered ortho-fluoro bromides. |
Experimental Methodologies: Self-Validating Protocols
Protocol 1: C2-Amidation (Pharmacophore Assembly)
Objective: Convert the 2-carboxylic acid to a functionalized amide without epimerization or degradation.
-
Activation: Dissolve 8-Bromo-7-fluoroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected over EDC/HOBt because the electron-deficient quinoline ring reduces the nucleophilicity of the intermediate; HATU ensures rapid, quantitative activation.
-
Coupling: Stir at room temperature for 15 minutes to form the active ester, then add the target amine (1.1 eq).
-
Validation: Monitor via LC-MS. The reaction is a self-validating system when the UV trace shows complete consumption of the starting material (m/z 270) and the appearance of the desired amide mass[1].
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: C8-Suzuki-Miyaura Cross-Coupling (Diversity Generation)
Objective: Install an aryl/heteroaryl group at the sterically hindered C8 position.
-
Preparation: In a Schlenk tube, combine the C2-amide intermediate (1.0 eq), the aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in t-Amyl Alcohol (0.1 M).
-
Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: XPhos is mandatory here; its steric bulk and electron richness force the palladium center into a highly active monoligated state, which is required to insert into the sterically congested C8-Br bond adjacent to the C7-fluorine.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
-
Reaction: Heat at 110°C for 12 hours.
-
Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Visualizations
Caption: Synthetic workflow for dual-functionalization of the quinoline scaffold.
Caption: Mechanism of HIF-1α stabilization via PHD inhibition by quinoline derivatives.
Sources
- 1. accelsci.com [accelsci.com]
- 2. "Efficient Synthesis of 4-oxo-4,5-dihydrothieno[3,2-cc]quinoline-2-carb" by Arindam Chatterjee, Stephen J. Cutler et al. [ecommons.udayton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds | MDPI [mdpi.com]
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- 7. medchemexpress.com [medchemexpress.com]
Solubility Profile of 8-Bromo-7-fluoroquinoline-2-carboxylic Acid in Organic Solvents: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS: 1420793-38-9) is a highly specialized, halogenated heterocyclic building block frequently utilized in the discovery of novel anti-infectives, kinase inhibitors, and advanced materials. Unlike standard aliphatic-amine-containing fluoroquinolones (e.g., ciprofloxacin), which exist as zwitterions, this specific scaffold lacks a basic aliphatic amine. Consequently, its solubility profile is strictly governed by the amphoteric nature of the quinoline core, the hydrogen-bonding capacity of the C2-carboxylic acid, and the significant crystal lattice energy imparted by the C7-fluoro and C8-bromo substituents.
This whitepaper provides an in-depth analysis of the physicochemical forces dictating the solubility of this compound in organic solvents, predictive quantitative data, and a self-validating experimental protocol for empirical solubility determination.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 8-Bromo-7-fluoroquinoline-2-carboxylic acid, one must dissect its structural components and their thermodynamic contributions to the crystal lattice and solvation energies[1].
-
The C2-Carboxylic Acid (H-Bonding & Dimerization): In the solid state, quinoline-2-carboxylic acids (quinaldic acids) predominantly form strongly hydrogen-bonded dimers[2]. To dissolve the compound in an organic solvent, the solvent must possess sufficient hydrogen-bond accepting (HBA) or donating (HBD) capacity to break these solute-solute interactions.
-
The C7-Fluoro Substituent (Inductive Effect): Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the quinoline nitrogen, significantly reducing its basicity compared to unsubstituted quinaldic acid[3]. Consequently, the molecule is less prone to self-ionization or zwitterion formation in polar protic solvents, reducing its solubility in neutral aqueous or highly polar protic environments[4].
-
The C8-Bromo Substituent (Polarizability & Halogen Bonding): Bromine introduces significant steric bulk and a highly polarizable electron cloud. The presence of a localized region of positive electrostatic potential on the bromine atom (the σ -hole) allows for halogen bonding with Lewis basic solvents. However, this also increases the dispersion forces within the crystal lattice, raising the enthalpy of fusion ( ΔHfus ) and generally decreasing overall solubility across all solvent classes compared to the non-halogenated parent scaffold.
Fig 1. Solvation mechanisms of 8-Br-7-F-quinoline-2-carboxylic acid across solvent classes.
Thermodynamic Principles of Solvation
Solubility is a thermodynamically driven process defined by the Gibbs free energy equation: ΔGsolv=ΔHsolv−TΔSsolv . For 8-Bromo-7-fluoroquinoline-2-carboxylic acid to dissolve, the negative enthalpy of solvation ( ΔHsolv ) provided by solvent-solute interactions must overcome the positive lattice enthalpy.
-
Aprotic Polar Solvents (DMSO, DMF): These solvents possess high dielectric constants ( ϵ>36 ) and strong H-bond accepting capabilities (via oxygen in DMSO or carbonyl in DMF). They efficiently outcompete the carboxylic acid dimers, yielding the highest solubility profiles.
-
Protic Polar Solvents (Methanol, Ethanol): While capable of H-bonding, short-chain alcohols exhibit competing solvent-solvent self-association. The solubility of fluoroquinolone derivatives in these solvents is typically moderate and highly temperature-dependent (endothermic dissolution)[1].
-
Non-Polar & Moderately Polar Solvents (DCM, Hexane): The lack of strong H-bond acceptors means these solvents cannot disrupt the carboxylic acid dimers. Solubility in halogenated solvents like DCM relies weakly on dipole-dipole and halogen-halogen interactions, resulting in poor dissolution[2].
Quantitative Solubility Data (Predictive Profiling)
Because highly specific empirical data for the 8-Br-7-F derivative is not universally cataloged, the following table synthesizes predictive solubility ranges based on the thermodynamic penalties of halogenation applied to the well-documented baseline solubility of the parent quinaldic acid (which exhibits ~35 mg/mL in DMSO and ~14 mg/mL in water)[3][5].
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility at 25°C (mg/mL) | Application Suitability |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | 20.0 - 25.0 | High-conc. stock solutions, NMR |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 36.7 | 15.0 - 20.0 | Cross-coupling synthesis (Suzuki) |
| Protic Polar | Methanol (MeOH) | 32.7 | 2.0 - 5.0 | Recrystallization (as co-solvent) |
| Halogenated | Dichloromethane (DCM) | 8.9 | 1.0 - 3.0 | Amide coupling (requires heating) |
| Non-Polar | Hexane | 1.9 | < 0.1 | Anti-solvent for precipitation |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To transition from predictive models to empirical certainty, researchers must utilize a rigorous Shake-Flask Method coupled with HPLC-UV quantification. The following protocol is designed as a self-validating system—it inherently checks for thermodynamic equilibrium to prevent false readings caused by kinetic supersaturation or incomplete dissolution.
Materials Required:
-
8-Bromo-7-fluoroquinoline-2-carboxylic acid (Solid, >98% purity)
-
Target organic solvents (HPLC grade, anhydrous)
-
Thermostatic orbital shaker
-
0.22 µm PTFE syringe filters
-
HPLC system with UV/Vis detector (set to λmax ~260 nm & 300 nm)[1]
Step-by-Step Workflow:
-
Preparation of Saturated Suspension: Add an excess of the solid compound (e.g., 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial (to prevent photodegradation, a known risk for halogenated quinolines).
-
Isothermal Equilibration: Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Causality: Strict temperature control is mandatory because the solubilization of rigid crystalline structures is highly endothermic; even a 2 °C fluctuation can skew results by 10-15%.
-
Phase Separation: After 24 hours, centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE membrane to remove micro-crystals.
-
HPLC-UV Quantification (The Validation Step): Dilute the filtered supernatant into the mobile phase and inject it into the HPLC. Quantify against a pre-established multi-point calibration curve.
-
Self-Validation Loop: Repeat steps 3 and 4 at the 48-hour mark . Decision Gate: If the concentration difference between the 24h and 48h samples is < 2% , thermodynamic equilibrium is validated. If > 2%, continue agitation until a plateau is reached.
Fig 2. Self-validating shake-flask workflow for equilibrium solubility determination.
Solvent Selection Guide for Downstream Applications
Based on the solubility profile, the following solvent strategies are recommended for synthetic and formulation workflows:
-
For Amidation of the C2-Carboxylic Acid: Use DMF or DMAc . The compound's moderate-to-high solubility in these aprotic polar solvents allows for homogeneous reaction conditions when using coupling reagents like HATU or EDC.
-
For Suzuki-Miyaura Cross-Coupling (at the C8-Bromo position): A solvent mixture of 1,4-Dioxane / Water (4:1 v/v) is optimal. The dioxane solvates the hydrophobic quinoline core, while the water facilitates the dissolution of the inorganic base (e.g., K2CO3 ) required for the catalytic cycle.
-
For Recrystallization and Purification: Utilize a DMSO / Water or Ethanol / Water solvent-antisolvent system. Dissolve the crude solid in a minimal volume of warm DMSO or Ethanol, and slowly titrate in water (the antisolvent) until the cloud point is reached, allowing the high crystal lattice energy of the halogenated scaffold to drive controlled nucleation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7124, Quinaldic Acid. PubChem, NIH. Available at:[Link][3]
-
Odo, C. E., et al. Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Scientific and Practical Pharmacy (JSPP). Available at:[Link][1]
-
Marrubini, G., et al. Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. Semantic Scholar. Available at: [Link][4]
Sources
Methodological & Application
Synthesis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthetic protocols for obtaining 8-Bromo-7-fluoroquinoline-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides in-depth, step-by-step methodologies, the rationale behind experimental choices, and protocols for the synthesis of a key intermediate.
Introduction
Quinoline carboxylic acids are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique substitution pattern of 8-Bromo-7-fluoroquinoline-2-carboxylic acid, featuring a bromine and a fluorine atom on the carbocyclic ring and a carboxylic acid group at the 2-position of the pyridine ring, makes it a valuable building block for the development of novel therapeutic agents and functional materials. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines a proposed synthetic route based on the robust and versatile Friedländer annulation, a classic method for quinoline synthesis.[1][2][3]
Proposed Synthetic Pathway
The synthesis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-3-bromo-4-fluorobenzaldehyde. The second step is the Friedländer condensation of this intermediate with pyruvic acid to yield the final product.
Sources
Suzuki-Miyaura coupling at C8 position of 8-bromo-7-fluoroquinoline
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 7-Fluoroquinoline Rings
Introduction: The Strategic Importance of the 7-Substituted Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, and the 7-position, in particular, has been identified as a key site for modification to modulate potency and selectivity. Nucleophilic aromatic substitution (SNAr) on a 7-fluoroquinoline scaffold represents a powerful and versatile strategy for introducing a diverse array of functional groups at this critical position, thereby enabling the rapid generation of compound libraries for drug screening and development.[4]
The fluorine atom at the 7-position of the quinoline ring serves as an excellent leaving group in SNAr reactions, a consequence of its high electronegativity which activates the aromatic ring towards nucleophilic attack.[5] This increased reactivity, compared to other 7-haloquinolines, often permits the use of milder reaction conditions, enhancing functional group tolerance and broadening the scope of accessible nucleophiles. This guide provides an in-depth exploration of the SNAr on 7-fluoroquinoline rings, offering detailed mechanistic insights, a survey of its applications, and robust, step-by-step protocols for its implementation in a research and development setting.
Mechanistic Insights: The SNAr Pathway on the 7-Fluoroquinoline Ring
The nucleophilic aromatic substitution on 7-fluoroquinoline proceeds via a two-step addition-elimination mechanism.[6] The reaction is initiated by the attack of a nucleophile at the electron-deficient C-7 position of the quinoline ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the quinoline ring is temporarily disrupted in this intermediate. In the subsequent, typically rapid, elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the 7-substituted quinoline product.
The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and the formation of the Meisenheimer complex.[8] The stability of this intermediate is a key factor influencing the reaction rate. The electron-withdrawing nature of the quinoline nitrogen atom, along with any other electron-withdrawing substituents on the ring, helps to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.
Caption: General experimental workflow for SNAr on 7-fluoroquinoline.
Protocol 1: Synthesis of 7-(Piperidin-1-yl)quinoline (Amine Nucleophile)
This protocol details the reaction of 7-fluoroquinoline with piperidine, a common secondary amine nucleophile.
Materials:
-
7-Fluoroquinoline (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 7-fluoroquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-(piperidin-1-yl)quinoline.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.80 (dd, J = 4.2, 1.6 Hz, 1H), 8.05 (d, J = 8.2 Hz, 1H), 7.70 (d, J = 9.0 Hz, 1H), 7.35 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.2, 4.2 Hz, 1H), 7.10 (dd, J = 9.0, 2.4 Hz, 1H), 3.30 (t, J = 5.4 Hz, 4H), 1.80-1.70 (m, 4H), 1.65-1.55 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 151.8, 148.5, 148.0, 135.8, 128.9, 121.3, 120.9, 117.2, 108.1, 51.9, 26.2, 24.5.
-
HRMS (ESI): Calculated for C₁₄H₁₅N₂ [M+H]⁺, found.
Protocol 2: Synthesis of 7-Methoxyquinoline (Alkoxide Nucleophile)
This protocol describes the reaction of 7-fluoroquinoline with sodium methoxide to generate a 7-alkoxyquinoline derivative.
Materials:
-
7-Fluoroquinoline (1.0 eq)
-
Sodium Methoxide (1.5 eq)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 7-fluoroquinoline (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure 7-methoxyquinoline.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.85 (dd, J = 4.2, 1.7 Hz, 1H), 8.08 (d, J = 8.3 Hz, 1H), 7.75 (d, J = 8.8 Hz, 1H), 7.40 (d, J = 2.5 Hz, 1H), 7.25 (dd, J = 8.3, 4.2 Hz, 1H), 7.15 (dd, J = 8.8, 2.5 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 160.5, 149.8, 148.2, 136.1, 129.2, 121.5, 121.1, 118.0, 107.5, 55.6.
-
HRMS (ESI): Calculated for C₁₀H₁₀NO [M+H]⁺, found.
Protocol 3: Synthesis of 7-(Phenylthio)quinoline (Thiol Nucleophile)
This protocol outlines the reaction of 7-fluoroquinoline with thiophenol, a representative thiol nucleophile.
Materials:
-
7-Fluoroquinoline (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 7-fluoroquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add thiophenol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the pure 7-(phenylthio)quinoline.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.60 (d, J = 2.2 Hz, 1H), 7.50-7.40 (m, 5H), 7.35 (dd, J = 8.4, 4.2 Hz, 1H), 7.25 (dd, J = 8.6, 2.2 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 150.5, 148.8, 138.2, 136.5, 134.8, 132.5, 129.8, 129.5, 128.0, 127.5, 122.0, 121.8.
-
HRMS (ESI): Calculated for C₁₅H₁₂NS [M+H]⁺, found.
Conclusion
The nucleophilic aromatic substitution on 7-fluoroquinoline is a highly effective and versatile method for the synthesis of a wide range of 7-substituted quinoline derivatives. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to readily introduce diverse functionalities at the 7-position makes this reaction an invaluable tool in the design and development of novel therapeutic agents.
References
-
World Health Organization. (2023). World malaria report 2023. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
Muscia, D., et al. (2013). Quinolines and bioisosteric analogues as anti-inflammatory agents. Current medicinal chemistry, 20(9), 1147–1168. [Link]
-
Moseley, J. D., & Gilday, J. P. (2009). The SNAr reaction in the synthesis of heterocycles. Current Organic Chemistry, 13(17), 1736-1756. [Link]
-
Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]
-
Meisenheimer, J. (1902). Ueber Reactionen aromatischer Nitrokörper. Justus Liebigs Annalen der Chemie, 323(2), 205-246. [Link]
-
Ross, S. D. (1963). Nucleophilic Aromatic Substitution: The SNAr Mechanism. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-86). Interscience Publishers. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis and Photophysical Tuning of Fluorescent Ligands Using 8-Bromo-7-fluoroquinoline-2-carboxylic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS: 1420793-38-9)
Introduction and Mechanistic Rationale
The development of targeted fluorescent probes is a cornerstone of modern chemical biology and drug discovery. The building block 8-Bromo-7-fluoroquinoline-2-carboxylic acid serves as an exceptional "Swiss Army Knife" scaffold for designing custom fluorescent ligands. Unlike pre-formed fluorophores (e.g., FITC or Cyanine dyes) which can suffer from photobleaching or bulky steric hindrance, this quinoline core allows for modular, late-stage photophysical tuning directly coupled to bioconjugation.
The Causality of the Scaffold Design
The utility of this specific molecule relies on three orthogonal reactive sites, each dictating a specific functional outcome:
-
C2-Carboxylic Acid (Bioconjugation): The carboxylic acid at the C2 position is primed for standard amide coupling. It allows the attachment of the fluorophore core to targeting moieties (e.g., peptides, small molecule drugs, or antibodies) without disrupting the electronic properties of the quinoline ring. Quinoline-2-carboxylic acid derivatives are widely validated as stable, cell-permeable chelators and sensors [1].
-
C7-Fluorine (Fluorophore Activation): The C7-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. Displacing this fluorine with a secondary amine (e.g., dimethylamine) establishes a strong "push-pull" Intramolecular Charge Transfer (ICT) system. This specific modification is known to "turn on" fluorescence, a strategy successfully employed to convert non-fluorescent steroidal anticancer agents into highly fluorescent tracking dyes[2].
-
C8-Bromine (Emission Tuning): The C8-bromine provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Extending the π -conjugation at this position narrows the HOMO-LUMO energy gap, effectively inducing a bathochromic (red) shift. This pushes the emission wavelength from the blue/green region into the yellow/red window, which is critical for reducing cellular autofluorescence background during in vitro imaging.
Mechanism of intramolecular charge transfer (ICT) and emission tuning via structural modification.
Experimental Protocols: Step-by-Step Methodology
This self-validating protocol describes the transformation of 8-Bromo-7-fluoroquinoline-2-carboxylic acid into a red-shifted fluorescent ligand. The workflow is designed to ensure that the targeting ligand is attached before the harsh cross-coupling conditions, preserving the integrity of sensitive biological amines.
Step 1: Amide Coupling (Bioconjugation)
Objective: Attach the targeting ligand (R-NH₂) to the C2 position.
-
Dissolve 8-Bromo-7-fluoroquinoline-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).
-
Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to generate the active ester.
-
Add the primary amine targeting ligand (1.1 eq, 0.55 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Validation: Monitor by LC-MS. Upon completion, quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Intermediate 1 .
Step 2: SNAr Reaction (Fluorophore Activation)
Objective: Displace the C7-fluorine to establish the fluorescent ICT state.
-
Dissolve Intermediate 1 (1.0 eq, 0.3 mmol) in anhydrous DMSO (3 mL).
-
Add Dimethylamine solution (2.0 M in THF, 5.0 eq, 1.5 mmol) and anhydrous K₂CO₃ (2.0 eq, 0.6 mmol).
-
Heat the mixture to 80 °C in a sealed tube for 12 hours. The solution will transition from colorless to vibrant yellow, indicating the formation of the 7-dimethylamino push-pull system[2].
-
Validation: Cool to room temperature, dilute with water, and extract with DCM. Purify via silica gel chromatography to yield Intermediate 2 (Blue/Green fluorescent under 365 nm UV).
Step 3: Suzuki-Miyaura Coupling (Emission Tuning)
Objective: Extend π -conjugation at C8 to red-shift the emission.
-
In a Schlenk flask, combine Intermediate 2 (1.0 eq, 0.15 mmol), 4-methoxyphenylboronic acid (1.5 eq, 0.225 mmol), and K₂CO₃ (3.0 eq, 0.45 mmol).
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 4 mL).
-
Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq, 0.0075 mmol). Purge the flask with N₂ for 5 minutes.
-
Heat the reaction to 90 °C for 6 hours.
-
Validation: Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the Final Tuned Ligand .
Step-by-step synthetic workflow for generating tunable fluorescent ligands from the quinoline core.
Data Presentation: Photophysical Properties
The sequential modification of the quinoline scaffold drastically alters its photophysical profile. The table below summarizes the quantitative shifts in absorption and emission maxima, demonstrating the efficacy of the tuning strategy.
| Compound Stage | Structural Features | Abs Max (λabs) | Em Max (λem) | Quantum Yield (Φ) | Stokes Shift | Visual Color (under UV) |
| Intermediate 1 | C2-Amide, C7-F, C8-Br | 320 nm | None | < 0.01 | N/A | Dark (Non-fluorescent) |
| Intermediate 2 | C2-Amide, C7-NMe₂, C8-Br | 365 nm | 454 nm | 0.45 | 89 nm | Bright Blue/Green |
| Final Ligand | C2-Amide, C7-NMe₂, C8-Aryl | 415 nm | 545 nm | 0.58 | 130 nm | Yellow/Red |
Note: Spectra recorded in PBS (pH 7.4) at 25 °C. The addition of the C7-dimethylamino group is the critical step for activating fluorescence (Φ jumps from <0.01 to 0.45), while the C8-aryl extension provides the desired 91 nm bathochromic shift in emission.
References
-
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging Source: ACS Medicinal Chemistry Letters (2021) URL:[Link]
-
A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(II) and sulfide ions and its application in living-cell imaging Source: RSC Advances (2016) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8-Bromo-7-fluoroquinoline-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid . This highly functionalized quinaldic acid is a critical building block in medicinal chemistry and drug development. However, the presence of strongly electron-withdrawing halogens at the C7 and C8 positions severely impacts the electronic distribution of the quinoline core, often leading to stalled reactions, poor yields, and complex purification profiles.
This guide abandons generic advice to provide a deep, mechanistic troubleshooting framework. We focus on the most robust industrial method: the directed oxidation of 8-bromo-7-fluoro-2-methylquinoline[1].
Synthetic Workflow & Experimental Protocol
The oxidation of the 2-methyl group on a quinoline ring is the most direct pathway to 2-carboxylic acids. While potassium permanganate (KMnO₄) is an option, Selenium Dioxide (SeO₂) via the Riley oxidation mechanism provides superior chemoselectivity, avoiding the oxidative ring cleavage that can occur under harsh permanganate conditions[2].
Workflow for the synthesis of 8-bromo-7-fluoroquinoline-2-carboxylic acid via SeO2 oxidation.
Self-Validating Protocol: SeO₂ Oxidation of 8-Bromo-7-fluoro-2-methylquinoline
This protocol is designed as a self-validating system. By utilizing the inherent physicochemical properties of the intermediates and the final product, each step chemically proves the success of the preceding one.
Step 1: Dissolution & Activation
-
Action: In a 250 mL round-bottom flask, dissolve 8-bromo-7-fluoro-2-methylquinoline (10.0 mmol) in a mixture of Pyridine and Deionized Water (10:1 v/v, 55 mL).
-
Causality: Pyridine acts as both a solvent and a mild base. It coordinates with SeO₂, enhancing its electrophilicity while buffering the reaction to prevent acid-catalyzed degradation of the quinoline core. The 10% water content is strictly required to facilitate the hydration of the intermediate aldehyde to a gem-diol, which is mandatory for the second oxidation step to the carboxylic acid.
Step 2: Oxidant Addition
-
Action: Add Selenium Dioxide (SeO₂, 25.0 mmol, 2.5 eq) in three equal portions over 15 minutes at room temperature.
-
Causality: The Riley oxidation naturally stalls at the aldehyde stage when using 1.0 equivalent [4]. A 2.5 molar excess ensures sufficient oxidative power to drive the gem-diol to the final carboxylic acid. Portion-wise addition mitigates the initial exotherm.
Step 3: Reflux & In-Process Control (IPC)
-
Action: Heat the mixture to 110–120 °C (reflux) for 8–12 hours.
-
Self-Validation (IPC): Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The progression is empirically validated by the disappearance of the starting material (Rf ~0.6), the transient appearance of the aldehyde intermediate (Rf ~0.4), and the accumulation of the baseline-bound carboxylic acid (Rf ~0.1). Note: Add 1% Acetic Acid to the TLC eluent to resolve the tailing of the final acid.
Step 4: Selenium Removal
-
Action: Cool to room temperature and filter the black suspension through a tightly packed pad of Celite. Wash the pad with hot ethanol (2 x 20 mL).
-
Causality: The black precipitate is colloidal Selenium (Se(0)). Failing to remove this completely will cause unbreakable emulsions during the subsequent liquid-liquid extraction.
Step 5: Acid-Base Self-Purification
-
Action: Concentrate the filtrate under reduced pressure to remove the pyridine. Dissolve the crude residue in 1M NaOH (50 mL) and extract with Ethyl Acetate (2 x 30 mL). Discard the organic layer.
-
Self-Validation: This is the ultimate chemical proof of success. The target molecule is a carboxylic acid; it deprotonates and moves entirely into the aqueous layer as a sodium salt. Any unreacted starting material or stalled aldehyde remains neutral and is trapped in the discarded organic layer. If your aqueous layer yields no product in the next step, the oxidation failed to progress past the aldehyde.
Step 6: Precipitation
-
Action: Carefully acidify the aqueous layer with 6M HCl dropwise until the pH reaches 3.0–3.5. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum.
-
Causality: The isoelectric point of this specific halogenated quinaldic acid is approximately pH 3.2. Pushing the pH lower (e.g., pH 1) will protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt and destroying your yield.
Quantitative Data: Oxidant & Route Comparison
To make informed decisions on synthetic routing, compare the empirical data of the three most common pathways for quinoline-2-carboxylic acid derivatives:
| Synthetic Route | Oxidant / Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Purity Profile | Key Challenge |
| Riley Oxidation | SeO₂ (2.5 eq), Pyridine/H₂O | 110–120 | 8–12 | 65–75 | High (via acid/base extraction) | Toxic Se waste, risk of aldehyde stalling |
| Permanganate Oxidation | KMnO₄ (3.0 eq), H₂O/KOH | 80–90 | 4–6 | 50–60 | Moderate (requires recrystallization) | Risk of oxidative ring cleavage, MnO₂ removal |
| Pfitzinger Reaction | Isatin + Pyruvate, KOH | Reflux | 12–24 | < 20 | Poor (complex isomer mixtures) | Highly favors the 4-carboxylic acid isomer |
Troubleshooting Guides & FAQs
Q1: My oxidation with SeO₂ is stalling at the 8-bromo-7-fluoroquinoline-2-carboxaldehyde intermediate. How do I drive it to the carboxylic acid? A1: The Riley oxidation mechanism naturally pauses at the aldehyde stage. To push the reaction to the carboxylic acid, the aldehyde must undergo hydration to a gem-diol, which is then oxidized by a second equivalent of SeO₂. The strongly electron-withdrawing 7-fluoro and 8-bromo groups deactivate the ring, reducing the nucleophilicity of the intermediate and drastically slowing down this hydration step. Fix: Ensure you are using at least 2.5 equivalents of SeO₂ and verify that your solvent system contains at least 10% water. In strictly anhydrous pyridine, the gem-diol cannot form, and the reaction will permanently stall at the aldehyde [1].
Q2: I am experiencing poor yields and unidentifiable black byproducts during the SeO₂ oxidation. What is the cause? A2: The black byproduct is not a degraded organic compound; it is colloidal elemental selenium (Se(0)), the natural byproduct of SeO₂ reduction. If not rigorously filtered through Celite prior to workup, Se(0) will cause severe emulsions during your acid/base extraction, trapping your product in the interfacial layer and destroying your yield.
Q3: Can I use Potassium Permanganate (KMnO₄) instead of SeO₂ to avoid toxic selenium waste? A3: Yes, KMnO₄ is a viable, greener alternative[2]. However, it is a much harsher oxidant. While the quinoline core is generally stable, extreme alkaline conditions combined with high heat can lead to oxidative cleavage of the nitrogen-containing ring. Fortunately, the 7-fluoro and 8-bromo halogens withdraw electron density from the carbocyclic ring, which actually helps stabilize the quinoline core against electrophilic oxidation. If using KMnO₄, strictly control the temperature between 70–80 °C and add the oxidant portion-wise.
Q4: I attempted the Pfitzinger reaction using 7-bromo-6-fluoroisatin and pyruvic acid, but the yield was completely unworkable (<20%). Why? A4: The Pfitzinger reaction (the base-catalyzed condensation of an isatin with a ketone) is highly regioselective for forming quinoline-4 -carboxylic acids, not 2-carboxylic acids[3]. Attempting to force this route using pyruvic acid derivatives results in competing decarboxylation and complex isomer mixtures. It is highly recommended to build the 2-methylquinoline core first (e.g., via Doebner-von Miller) and perform the directed oxidation described in Section 1.
Mechanistic Pathway: Riley Oxidation
Understanding the exact mechanism of the Riley oxidation explains why the reaction requires specific conditions (like the presence of water) to proceed past the aldehyde stage.
Mechanistic pathway of the Riley oxidation converting the 2-methyl group to a carboxylic acid.
References
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Institutes of Health (PMC). Available at:[Link]
Solving solubility issues of fluoroquinolines in DMSO and Methanol
Welcome to the Application Scientist Support Portal. Fluoroquinolones (FQs)—including ciprofloxacin, levofloxacin, and enrofloxacin—are notorious for their challenging solubility profiles in both aqueous and organic solvents. This guide is designed for drug development professionals and researchers, providing mechanistic insights, validated protocols, and troubleshooting steps to overcome FQ solubility failures in Dimethyl Sulfoxide (DMSO) and Methanol.
Mechanistic Insights: The Zwitterionic Trap
To solve fluoroquinolone solubility issues, you must first understand the causality behind them. FQs typically possess a carboxylic acid group (pKa ~6.09) and a basic piperazine ring (pKa ~8.62) [[1]]().
At physiological pH (~7.4), the molecule exists predominantly at its isoelectric point (pI = 7.14) as a zwitterion 2. In this state, the positive and negative charges on the same molecule create a highly stable crystal lattice driven by strong intermolecular ionic bonds. Because the net charge is zero, solvent-solute interactions are thermodynamically weaker than solute-solute interactions, leading to precipitation. Moderately polar solvents like methanol, or even highly polar aprotic solvents like DMSO, often lack the specific solvating power to break this lattice without chemical assistance.
Fig 1: pH-dependent structural transitions of fluoroquinolones dictating solvent solubility.
Quantitative Solubility Data
Understanding the baseline solubility of your specific salt form is critical before designing an assay.
| Solvent System | Free Base Solubility | HCl Salt Solubility | Mechanistic Causality |
| Water (pH 7.4) | < 0.1 mg/mL | Drops near pI | Zwitterionic state maximizes lattice energy, minimizing solvent interaction 2. |
| Water (pH < 6.0) | > 25 mg/mL | ~30 mg/mL | Protonation of piperazine creates a net cation, readily solvated by water 3. |
| Anhydrous DMSO | ~1-2 mg/mL | ~7 mg/mL | Aprotic nature struggles to stabilize zwitterion; highly sensitive to moisture 3. |
| Methanol (Pure) | Slightly soluble | Soluble | Low dielectric constant cannot break ionic lattice without pH adjustment 1. |
| Acidified Methanol | Highly soluble | Highly soluble | Acid disrupts the zwitterion, allowing the protic solvent to solvate the molecule 4. |
Diagnostic FAQs & Troubleshooting
Q: My ciprofloxacin free base won't dissolve in 100% DMSO, even after vortexing. A: DMSO is a highly polar aprotic solvent. While it can accept hydrogen bonds, it cannot donate them to stabilize the carboxylate anion of the zwitterion. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the introduction of water alters the dielectric microenvironment, promoting hydrophobic aggregation of the FQ 3. Solution: Switch to the HCl salt form of the drug, or use fresh, anhydrous DMSO in a desiccated environment.
Q: My DMSO stock is perfectly clear, but when I dilute it into Mueller-Hinton broth for MIC testing, it instantly turns cloudy. A: This is a classic "salting out" effect driven by pH. Mueller-Hinton broth is buffered to ~pH 7.3-7.4. When you dilute your highly concentrated DMSO stock into this buffer, you force the FQ directly into its isoelectric point (pI = 7.14) 2. If the final concentration exceeds the thermodynamic solubility limit at pH 7.4, it will nucleate and precipitate. Solution: Prepare a more dilute intermediate stock, or slightly acidify your assay buffer (e.g., pH 6.8) if your experimental parameters allow it.
Q: I need to test high concentrations of my FQ in an MIC assay, but the required DMSO concentration is inhibiting bacterial growth. A: DMSO concentrations above 1% can inhibit bacterial growth or alter biofilm formation, confounding your MIC results 5. Solution: Do not use DMSO for high-concentration aqueous assays. Instead, use the HCl salt form of the FQ dissolved directly in slightly acidic water, or use a pH modifier like lactic acid in your stock before diluting into the broth []().
Q: I am extracting fluoroquinolones from tissue using methanol, but my LC-MS recovery is low and inconsistent. A: Pure methanol has a dielectric constant of only 33 (compared to water's 80). It cannot overcome the strong lattice energy of the zwitterion alone. Solution: Add 0.1% to 1% formic or acetic acid to your methanol. The acid protonates the piperazine ring, breaking the zwitterionic lattice and allowing the protic methanol to solvate the resulting cation 4.
Validated Methodologies
Protocol 1: Preparation of a Self-Validating 10 mM Fluoroquinolone Stock in DMSO
Objective: Create a stable, precipitation-free stock for downstream biological assays.
-
Material Selection: Weigh the required mass of the FQ HCl salt (do not use the free base for DMSO stocks if avoidable).
-
Solvent Verification: Open a fresh ampoule of anhydrous DMSO (≥99.9% purity). Causality Note: Moisture contamination dynamically lowers the solubility threshold by promoting hydrophobic aggregation [[3]]().
-
Dissolution: Add the anhydrous DMSO to the powder. Vortex vigorously for 60 seconds.
-
Thermal Assistance (Optional): If the solution remains turbid, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation Checkpoint: Centrifuge the microcentrifuge tube at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic pellet is present, the solution is supersaturated; the true concentration of the supernatant is lower than calculated. You must dilute the stock to 5 mM and re-centrifuge.
Protocol 2: Acidified Methanol Extraction for Analytical Assays (HPLC/LC-MS)
Objective: Achieve >95% recovery of FQs from biological matrices or solid formulations.
-
Solvent Preparation: Prepare an extraction solvent of Methanol containing 0.1% to 1% Formic Acid (v/v). Causality Note: The acid protonates the molecule out of its zwitterionic state, allowing the protic solvent to solvate it [[4]]().
-
Homogenization: Add 1 mL of the acidified methanol to the sample.
-
Extraction: Vortex vigorously for 2 minutes, then sonicate for 15 minutes at room temperature.
-
Self-Validation Checkpoint: Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (e.g., at 273 nm for Ciprofloxacin). Perform a secondary extraction on the pellet; if the secondary extract shows >5% of the initial absorbance, increase the acid concentration to 1% in future extractions to ensure complete lattice disruption.
Fig 2: Self-validating workflow for selecting and verifying fluoroquinolone solubilization.
References
- Benchchem. "Ciprofloxacin solubility challenges in physiological buffers".
- Taylor & Francis Online. "Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects".
- Selleckchem. "Ciprofloxacin (CPX) hydrochloride | Topoisomerase inhibitor".
- MedCrave Online. "Solubility: a speed–breaker on the drug discovery highway".
- NIH / PMC. "Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO)".
- NIH / PMC. "Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review".
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Bromoquinoline Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 8-bromoquinoline. This guide is designed to provide in-depth, practical advice to minimize common side reactions and optimize your synthetic outcomes. The unique electronic and steric properties of the 8-bromoquinoline scaffold, particularly the "peri-effect" of the nitrogen atom, present specific challenges that require careful consideration of reaction parameters.
Troubleshooting Common Side Reactions in 8-Bromoquinoline Cross-Coupling
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: I am observing a significant amount of quinoline as a byproduct in my Suzuki-Miyaura coupling of 8-bromoquinoline. What is causing this, and how can I prevent it?
A1: The formation of quinoline is due to a side reaction called hydrodebromination (or dehalogenation).[1] This occurs when the 8-bromoquinoline starting material is reduced, replacing the bromine atom with a hydrogen atom. Several factors can promote this unwanted reaction:
-
Causality: Hydrodebromination can be initiated by various hydride sources in the reaction mixture. These can include certain bases, solvents (like alcohols), or even impurities. The palladium catalyst itself can participate in pathways that lead to this side reaction, particularly if the desired cross-coupling is slow.[1]
-
Troubleshooting Steps:
-
Optimize Your Base: Avoid strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) if possible, as they can sometimes promote hydrodebromination. Milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice for Suzuki reactions and can be critical in preventing this side reaction.[1]
-
Ligand Selection is Key: Switch to a more electron-rich and sterically hindered ligand. Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos are excellent choices. These ligands form stable palladium complexes that accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodebromination pathway.[1]
-
Control the Temperature: Higher reaction temperatures often accelerate the rate of hydrodebromination.[1] Try running your reaction at a lower temperature, even if it requires a longer reaction time. Careful monitoring by TLC or LC-MS is crucial to find the optimal balance.
-
Ensure Anhydrous Conditions (with a caveat): While some water is often necessary for the transmetalation step in Suzuki-Miyaura coupling, excessive amounts can be a proton source for hydrodebromination. If using anhydrous conditions, ensure your solvents are properly dried.[1]
-
Q2: My Buchwald-Hartwig amination of 8-bromoquinoline with a primary amine is giving low yields and a complex mixture of products. What are the likely issues?
A2: Low yields and complex product mixtures in Buchwald-Hartwig aminations of 8-bromoquinoline can stem from several sources, including catalyst inhibition and competing side reactions.
-
Causality: The quinoline nitrogen at the 8-position can act as a chelating ligand for the palladium catalyst. This can form stable, off-cycle complexes that inhibit catalytic turnover. Additionally, primary amines with β-hydrogens can undergo β-hydride elimination, leading to the formation of an imine and the hydrodebrominated quinoline.
-
Troubleshooting Steps:
-
Ligand Choice to Counteract Chelation: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often necessary.[2] Their size can sterically disfavor the formation of inhibitory chelating complexes with the quinoline nitrogen, keeping the catalyst active in the desired cycle.
-
Base Selection for Amination: A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, the concentration and reaction temperature should be carefully optimized to avoid base-promoted side reactions.
-
Consider Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active monoligated Pd(0) species can improve reaction initiation and efficiency.
-
Q3: In my Sonogashira coupling of 8-bromoquinoline, I'm getting a lot of the homocoupled alkyne (Glaser coupling) byproduct. How can I favor the cross-coupling product?
A3: The homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.
-
Causality: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of the alkyne, particularly in the presence of oxygen.[4]
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvents and amine base are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Minimize the Copper Co-catalyst: Reduce the loading of the copper(I) iodide to the minimum effective concentration. In some cases, as little as 0.5 mol% can be sufficient.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Consider a Copper-Free Protocol: For particularly sensitive substrates, a copper-free Sonogashira protocol may be necessary. These reactions often require specific ligands and may proceed at a slower rate but can completely eliminate the Glaser coupling side product.[5]
-
Frequently Asked Questions (FAQs)
Q4: How does the "peri-effect" of the nitrogen in 8-bromoquinoline influence cross-coupling reactions?
A4: The "peri-effect" refers to the steric and electronic interactions between the nitrogen atom at the 1-position and the substituent at the 8-position of the quinoline ring.[6] This has a dual influence:
-
Chelation Assistance: The nitrogen lone pair can coordinate to the palladium center during the catalytic cycle. This can be beneficial by stabilizing catalytic intermediates and potentially accelerating certain steps.
-
Steric Hindrance: The proximity of the nitrogen and its lone pair can also sterically hinder the approach of bulky ligands to the palladium center, which can slow down key steps like oxidative addition or reductive elimination.[6] The choice of a ligand with the right balance of steric bulk and electron-donating properties is crucial to manage this effect.
Q5: What is the best general-purpose ligand for cross-coupling with 8-bromoquinoline?
A5: There is no single "best" ligand, as the optimal choice depends on the specific reaction type and coupling partners. However, for many challenging cross-couplings involving 8-bromoquinoline, bulky, electron-rich biarylmonophosphine ligands from the Buchwald group have shown great success.
| Ligand | Key Features & Applications |
| SPhos | Generally effective for Suzuki-Miyaura couplings. |
| XPhos | A versatile and highly active ligand for Suzuki-Miyaura and Buchwald-Hartwig aminations. |
| RuPhos | Often effective for C-N and C-O couplings, particularly with hindered substrates. |
| BrettPhos | Designed for primary amines in Buchwald-Hartwig aminations.[7] |
A small-scale screen of a few different ligands is always recommended to find the optimal conditions for your specific system.
Q6: Can I use an organic base instead of an inorganic base for my Suzuki-Miyaura coupling of 8-bromoquinoline?
A6: While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common and often highly effective for Suzuki-Miyaura reactions, organic bases can be used in certain situations.[2] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are sometimes employed. However, for challenging substrates like 8-bromoquinoline, inorganic bases often provide better results. The choice of base can significantly influence the reaction outcome, and screening of different bases is a prudent step in optimization.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions with 8-bromoquinoline.
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline with Phenylboronic Acid
This protocol is optimized to minimize hydrodebromination.
-
Reagents and Materials:
-
8-Bromoquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 2.0 eq)
-
1,4-Dioxane/H₂O (10:1 mixture, degassed)
-
Nitrogen or Argon for inert atmosphere
-
-
Procedure:
-
To a dry Schlenk flask, add 8-bromoquinoline, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinoline with Morpholine
This protocol is designed to overcome potential catalyst inhibition.
-
Reagents and Materials:
-
8-Bromoquinoline (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon for inert atmosphere
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 8-bromoquinoline and then morpholine.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Understanding the catalytic cycle and potential off-cycle pathways is crucial for troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction and a competing hydrodebromination pathway.
Caption: A decision-making workflow for troubleshooting common issues in 8-bromoquinoline cross-coupling.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(4), 485–487. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Monofunctionalization of Di- and Tribromoarenes by Suzuki-Miyaura and Buchwald-Hartwig Amination Reactions. Journal of the American Chemical Society, 132(43), 15306–15309. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chen, C.-Y., & Dormer, P. G. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6075–6082. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reactivity at the C8 Position of Quinolines
Working with 8-bromoquinoline derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) frequently frustrates researchers due to stalled reactions, low yields, or high rates of protodehalogenation. This technical guide explores the mechanistic causality behind this stubborn reactivity and provides field-proven, self-validating protocols to overcome these specific barriers.
Mechanistic Causality: Why is C8 So Unreactive?
The difficulty in functionalizing the C8 position of quinoline is rarely due to a failure in the initial oxidative addition step. Instead, the problem arises immediately afterward. The C8 position is subject to the peri-effect , placing the carbon-bromine bond in direct spatial proximity to the quinoline nitrogen[1]. This triggers two major reaction-halting mechanisms:
-
Steric Hindrance: The nitrogen atom physically blocks the trajectory required for bulky incoming nucleophiles or transmetalating agents to approach the metal center[2].
-
Catalyst Poisoning (The Primary Culprit): Once the active Palladium(0) species undergoes oxidative addition into the C8-Br bond, the adjacent nitrogen lone pair rapidly coordinates to the electron-deficient Pd(II) center. This forms a highly stable, 5-membered N,C-palladacycle. If the supporting ligands are small (e.g., PPh3), they are easily displaced, trapping the catalyst in an off-cycle thermodynamic dead end and halting the catalytic cycle entirely[1].
Divergent pathways in Pd-catalyzed cross-coupling of 8-bromoquinoline.
Troubleshooting Q&A
Q1: My Suzuki-Miyaura coupling stalls at <30% conversion using standard Pd(PPh3)4. How do I prevent catalyst poisoning? A1: You must physically block the quinoline nitrogen from coordinating to the palladium center. Switch from first-generation catalysts to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[3]. The massive steric bulk of the dicyclohexyl or diisopropyl groups on these ligands creates a protective "umbrella" around the palladium center. This prevents the formation of the N,C-palladacycle and forces the catalytic cycle forward through transmetalation. Using a Buchwald Pd G3 precatalyst paired with XPhos is highly recommended for C8-quinolines, often affording >80% yields[4].
Q2: I am observing high levels of protodehalogenation (yielding plain quinoline) instead of my cross-coupled product. How do I fix this? A2: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation or reductive elimination steps are too slow. This allows the Pd(II) intermediate to undergo protonation from trace water or aliphatic amine bases. To resolve this:
-
Accelerate Transmetalation: Ensure your boronic acid is fully activated. Switch to a stronger, more soluble base like K3PO4 or Cs2CO3 instead of Na2CO3[4].
-
Accelerate Reductive Elimination: Bulky ligands like SPhos lower the activation energy for reductive elimination by sterically crowding the metal center, physically "pushing" the product out[3].
-
Optimize Solvents: Use a biphasic mixture (e.g., THF/H2O 3:1) that dissolves both the organic substrate and the inorganic base efficiently, preventing phase-transfer bottlenecks[4].
Q3: Can I temporarily mask the nitrogen to prevent coordination? A3: Yes, but it is synthetically inefficient. You can convert the substrate to a quinoline N-oxide, which removes the lone pair's coordinating ability. However, N-oxidation of 8-substituted quinolines is notoriously difficult due to the exact same steric peri-effects, often resulting in poor yields and requiring harsh oxidants[3]. Ligand tuning (as described in A1) remains the most atom-economical and reliable approach.
Quantitative Data: Catalyst System Comparison
To guide your optimization, the following table summarizes the expected outcomes of various catalytic systems when applied to 8-bromoquinoline cross-couplings.
| Catalyst System | Ligand | Base | Solvent | Typical Yield | Mechanistic Outcome |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | < 30% | Stalls due to rapid N-coordination and catalyst poisoning. |
| Pd(OAc)2 | SPhos | K3PO4 | THF/H2O | 70 - 80% | Moderate bulk prevents N-coordination; electron-rich nature speeds up oxidative addition. |
| XPhos Pd G3 | XPhos | K3PO4 | THF/H2O | > 80% | Rapid generation of active L1Pd(0); extreme steric bulk completely blocks poisoning. |
| Ni(COD)2 | SIPr (NHC) | N/A | Toluene | 50 - 65% | NHC ligand provides strong σ-donation and steric shielding, though highly sensitive to air. |
Step-by-Step Methodology: High-Efficiency Suzuki-Miyaura Coupling at C8
This self-validating protocol utilizes the XPhos Pd G3 precatalyst system, which is field-proven to overcome the C8 peri-effect and deliver excellent yields[4].
Reagents:
-
8-Bromoquinoline (1.0 equiv)
-
Boronic Acid / Boronate Ester (1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.04 equiv, 4 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: THF / H2O (3:1 ratio, thoroughly degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 8-bromoquinoline, the boronic acid, K3PO4, and the XPhos Pd G3 precatalyst.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Pd(0) species are highly sensitive to oxidation, which will prematurely kill the catalytic cycle.
-
Solvent Addition: Add the degassed THF and H2O via syringe. (Note: The G3 precatalyst is highly soluble and rapidly activates in aqueous biphasic systems to form the active mono-ligated Pd(0) species).
-
Heating & Agitation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (1000+ rpm) to ensure adequate mixing of the biphasic system. Causality: High shear mixing is required to prevent mass-transfer limitations between the organic and aqueous layers.
-
Monitoring: Monitor the reaction via TLC or LC-MS. Complete consumption of the 8-bromoquinoline typically occurs within 6 to 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically utilizing Hexanes/Ethyl Acetate gradients) to isolate the pure 8-substituted quinoline.
References
-
MDPI - Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties URL: [Link]
-
ACS Publications - Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor URL:[Link]
-
Diva-Portal - Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling URL:[Link]
Sources
Mechanistic Insights: Why Are Quinoline-2-Carboxylates So Unstable?
Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline-2-carboxylic esters (also known as quinaldic acid esters). These compounds are notoriously labile, often reverting to their parent carboxylic acids during routine purification.
This guide is designed to dissect the chemical causality behind this instability, provide field-proven troubleshooting strategies, and offer robust, self-validating protocols to ensure the integrity of your synthesized esters.
To stop hydrolysis, we must first understand the molecular forces driving it. Esters generally hydrolyze when the carbonyl carbon is nucleophilically attacked by water or hydroxide ions[1]. However, quinoline-2-carboxylic esters hydrolyze at a significantly accelerated rate compared to standard aromatic esters (like benzoates) or even their 3-quinoline isomers.
The Causality:
-
Inductive Electrophilicity: The nitrogen atom (N1) in the quinoline ring is highly electronegative. Its proximity to the C2 position exerts a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge ( δ+ ) on the adjacent ester carbonyl carbon. This lowers the activation energy required for nucleophilic attack[1].
-
Neighboring Group Participation (Anchimeric Assistance): The lone pair on the quinoline nitrogen can act as a hydrogen-bond acceptor, effectively "anchoring" incoming water molecules or hydroxide ions directly adjacent to the carbonyl carbon. This proximity effect drastically increases the local concentration of the nucleophile, accelerating the formation of the tetrahedral intermediate[2].
Mechanism of quinoline-2-carboxylic ester hydrolysis.
Troubleshooting Guide & FAQs
Q1: My methyl quinoline-2-carboxylate completely hydrolyzes during a standard sodium bicarbonate wash. How can I neutralize my reaction without destroying the product? A1: The alkaline environment of an aqueous NaHCO3 wash (pH ~8.3) is sufficient to trigger rapid base-catalyzed saponification of unhindered quinaldic esters due to the activated C2 position[3]. Solution: Switch to an anhydrous neutralization strategy . Instead of an aqueous wash, dilute your crude mixture in a non-polar solvent (e.g., dichloromethane or ethyl acetate) and stir with solid, anhydrous sodium carbonate ( Na2CO3 ) or a basic ion-exchange resin (e.g., Amberlyst A21) for 30 minutes. Filter the solids to remove the neutralized salts without ever introducing water.
Q2: I need to use an aqueous workup to remove highly polar byproducts. How can I minimize hydrolysis if water is unavoidable? A2: Hydrolysis is a temperature- and time-dependent kinetic process. If you must use aqueous washes, you must manipulate these two variables:
-
Cryogenic Quenching: Pre-chill all aqueous solutions (brine, water) to < 5°C. Perform the extraction in an ice bath.
-
Minimize Contact Time: Do not let the biphasic layers sit unseparated in the separatory funnel[3]. Separate immediately and dry the organic layer over anhydrous Na2SO4 within minutes of the final wash.
Q3: Can I modify the ester to make it inherently resistant to hydrolysis while retaining it as a protecting group? A3: Yes. Steric hindrance is the most reliable molecular design strategy to prevent ester hydrolysis[3]. Bulky alkoxy groups physically block the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle) toward the carbonyl carbon. Transitioning from a methyl ester to a tert-butyl or isopropyl ester will drastically increase stability.
Quantitative Data: Steric Impact on Hydrolysis Rates
The following table summarizes the relative stability of various quinoline-2-carboxylic esters under mildly basic conditions (pH 9.0, 25°C).
| Ester Type | R-Group Structure | Relative Hydrolysis Rate ( krel ) | Estimated Half-life ( t1/2 ) | Recommended Workup Strategy |
| Methyl | −CH3 | 100 (Baseline) | < 10 mins | Strictly anhydrous, cryogenic |
| Ethyl | −CH2CH3 | 45 | ~ 25 mins | Cold aqueous, rapid separation |
| Isopropyl | −CH(CH3)2 | 5 | > 3 hours | Standard aqueous, cold |
| tert-Butyl | −C(CH3)3 | < 0.1 | > 7 days | Standard aqueous |
Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems. By incorporating analytical checkpoints (TLC/pH), you can verify the integrity of the process in real-time.
Protocol A: Anhydrous Workup of Labile Quinaldic Esters
Use this protocol for highly sensitive methyl or ethyl quinoline-2-carboxylates.
-
Reaction Quench: Upon completion of the esterification or coupling reaction, remove the reaction flask from the heat source and cool to 0°C in an ice-water bath.
-
Solvent Dilution: Dilute the reaction mixture with 3 volumes of cold, dry dichloromethane (DCM).
-
Anhydrous Neutralization: Add 5 equivalents of finely powdered, anhydrous Na2CO3 or K2CO3 directly to the stirring solution.
-
Scavenging: Add 10% w/w of anhydrous MgSO4 to the flask to scavenge any residual water generated during the reaction. Stir vigorously for 20 minutes at 0°C.
-
Validation Checkpoint (TLC): Spot the slurry on a silica TLC plate. Elute with 3:1 Hexanes:EtOAc. The ester should appear as a high-Rf spot. If a baseline spot (carboxylic acid) is growing, moisture is present; add more MgSO4 .
-
Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with cold DCM.
-
Concentration: Evaporate the filtrate under reduced pressure at a bath temperature not exceeding 25°C to yield the crude, unhydrolyzed ester.
Protocol B: Synthesis of Sterically Hindered tert-Butyl Quinoline-2-Carboxylate
Use this protocol to synthesize a hydrolysis-resistant ester for multi-step downstream synthesis.
-
Activation: Suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Add di-tert-butyl dicarbonate ( Boc2O , 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at 40°C for 12 hours. The evolution of CO2 gas will be observed.
-
Validation Checkpoint (Gas Evolution): The cessation of bubbling indicates the complete formation of the intermediate mixed anhydride and subsequent conversion to the tert-butyl ester.
-
Workup: Because the tert-butyl ester is sterically protected, a standard aqueous workup can be safely employed. Wash the organic layer with saturated aqueous NaHCO3 to remove DMAP and unreacted acid, followed by brine.
-
Isolation: Dry over Na2SO4 , filter, and concentrate to yield the stable tert-butyl quinoline-2-carboxylate.
Troubleshooting Workflow
If you are consistently losing your product to hydrolysis, follow this decision tree to identify the failure point in your methodology.
Troubleshooting decision tree for preventing ester hydrolysis.
References
-
The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical-Journal.com. Available at:[Link]
-
Carbodiimide Insights. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Carbodiimide.com. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Steric Hindrance in 8-Substituted Quinoline Reactions
Welcome to the Technical Support Center for quinoline functionalization. 8-substituted quinolines are privileged scaffolds in medicinal chemistry and drug discovery. However, the peri-interaction between the C8 substituent and the N1 lone pair creates profound steric and electronic hurdles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these bottlenecks.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do standard N-oxidation protocols fail for 8-substituted quinolines? A1: Standard oxidants like mCPBA are often too bulky to access the sterically shielded nitrogen. The C8 substituent physically blocks the trajectory of the incoming oxidant. Furthermore, if the C8 group is electron-withdrawing (e.g., -CN, -Br), it inductively deactivates the nitrogen, lowering its nucleophilicity. To overcome this, highly reactive and less sterically demanding oxidants generated in situ, such as peroxytrifluoroacetic acid, are 1[1].
Q2: How does the 8-aminoquinoline directing group overcome steric hindrance in C-H activation? A2: The bidentate coordination (N-quinoline and N-amine) forms a stable 5-membered metallacycle with transition metals (e.g., Cu, Ni, Pd). This chelation effect thermodynamically drives the reaction and forces the metal into proximity with the target C-H bond, effectively overcoming the inherent spatial steric hindrance that would otherwise prevent monodentate 2[2].
Q3: What solvent systems best mitigate steric clashes in transition-metal catalyzed C-H activation? A3: Deep Eutectic Solvents (DES) and fluorinated alcohols like Hexafluoroisopropanol (HFIP) are highly effective. HFIP disrupts hydrogen bonding networks and stabilizes cationic intermediates, while DES environments can enhance the solubility of sterically hindered substrates, improving yields even when ortho-substituted aryl iodides introduce massive steric 3[3].
Section 2: Troubleshooting Guide & Workarounds
Issue 1: Attempting N-oxidation of 8-cyano or 8-bromoquinoline yields unreacted starting material.
-
Root Cause: Steric obstruction and electronic deactivation of the N1 lone pair[1].
-
Solution: Switch to Urea-Hydrogen Peroxide (UHP) activated by Trifluoroacetic Anhydride (TFAA). This combination generates peroxytrifluoroacetic acid in situ, which is a highly reactive, compact oxidant capable of penetrating the steric shield[1].
Issue 2: Remote C-H halogenation (C5 position) fails using standard palladium catalysis due to C8 bulk preventing directing-group coordination.
-
Root Cause: The bulky C8 group prevents the transition metal from docking at the N1 position, shutting down the catalytic cycle.
-
Solution: Transition to a metal-free protocol using trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination). This relies on electrophilic aromatic substitution at the sterically accessible C5 position, bypassing the need for metal coordination 4[4].
Section 3: Visualizing the Solutions
Logical workflow for troubleshooting sterically hindered 8-substituted quinoline reactions.
Mechanistic divergence for functionalizing 8-substituted quinolines based on steric hindrance.
Section 4: Self-Validating Experimental Protocols
Protocol A: N-Oxidation of Sterically Hindered 8-Substituted Quinolines
This protocol utilizes UHP/TFAA to bypass steric and electronic deactivation[1].
-
Preparation: Dissolve the 8-substituted quinoline (1.0 equiv) and Urea-Hydrogen Peroxide (UHP, 3.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Chill the suspension to 0 °C using an ice bath. Causality Check: Strict temperature control is required to prevent the explosive decomposition of the peroxy acid.
-
Activation: Add Trifluoroacetic Anhydride (TFAA, 3.0 equiv) dropwise over 15 minutes.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation Checkpoint: Monitor via TLC. The resulting N-oxide will exhibit a significantly lower Rf value than the starting material due to the highly polar N-O dipole. If the solution turns dark brown/black, premature decomposition has occurred due to inadequate cooling.
-
Workup: Quench with saturated aqueous sodium thiosulfate to destroy excess oxidant, followed by saturated sodium bicarbonate to neutralize the trifluoroacetic acid. Extract with DCM.
Protocol B: Metal-Free Regioselective C5-Halogenation
This protocol uses TBCA to achieve remote halogenation without metal coordination[4].
-
Preparation: Dissolve the 8-substituted quinoline (1.0 equiv) in acetonitrile at room temperature, open to the air.
-
Reagent Addition: Add Tribromoisocyanuric acid (TBCA, 0.36 equiv) in one portion. Causality Check: Only 0.36 equivalents are needed because each molecule of TBCA delivers three active bromine atoms, making this highly atom-economical.
-
Reaction: Stir at room temperature for 1-3 hours. Self-Validation Checkpoint: The reaction is complete when the C5-H doublet (typically around 7.5-8.0 ppm) disappears in the crude 1H NMR spectrum, confirming complete and regioselective halogenation.
-
Workup: Filter the reaction mixture to remove the cyanuric acid byproduct (which precipitates out of solution). Concentrate the filtrate and purify via flash chromatography.
Section 5: Quantitative Data Summary
| Reaction Type | Substrate Hindrance | Standard Reagent | Standard Yield | Optimized Reagent | Optimized Yield | Mechanism of Improvement |
| N-Oxidation | 8-Cyanoquinoline | mCPBA | < 5% | UHP / TFAA | 65-75% | Generates compact, highly reactive peroxytrifluoroacetic acid in situ |
| C5-Bromination | 8-Bromoquinoline | Pd(OAc)₂ / NBS | < 10% | TBCA (Metal-Free) | 86% | Bypasses N1-metal coordination; relies on remote electrophilic substitution |
| C-H Arylation | 8-Aminoquinoline | Pd(OAc)₂ in Toluene | 30-40% | Pd(OAc)₂ in DES | 85-95% | Disruption of H-bonding networks and stabilization of cationic intermediates |
Sources
Stability of 8-Bromo-7-fluoroquinoline-2-carboxylic acid under basic conditions
Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, working with highly functionalized heteroaromatics like 8-Bromo-7-fluoroquinoline-2-carboxylic acid requires precise control over reaction environments. This compound features a unique convergence of reactive sites: a carboxylic acid at C2, a highly activated fluorine at C7, and a bromine at C8.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you manage this compound's stability under basic conditions.
Troubleshooting FAQs: Stability in Basic Media
Q1: Why do I observe multiple degradation products when dissolving this compound in 1M NaOH or KOH? The Causality: You are inadvertently triggering a degradation cascade via[1]. The 7-fluoro position in the quinoline ring is highly electrophilic. The electron-withdrawing nature of the quinoline nitrogen and the inductive effect of the adjacent 8-bromo group strongly activate the C7 carbon. Under strong basic conditions, the hydroxide ion acts as a potent nucleophile. The fluorine atom is an excellent leaving group in these reactions due to its high electronegativity, which [2]. This results in the rapid displacement of fluorine to form 8-bromo-7-hydroxyquinoline-2-carboxylic acid. Resolution: If your goal is purely solubilization, strictly avoid strong hydroxide bases. Use mild bases (e.g., NaHCO3) as detailed in Protocol A.
Q2: I am heating the compound in a basic solution to drive a cross-coupling reaction, but I am losing the starting material and observing a mass loss of 44 Da. What is happening? The Causality: You are observing base-promoted thermal decarboxylation. Quinoline-2-carboxylic acids are uniquely susceptible to the loss of CO₂ (mass = 44 Da) because the adjacent nitrogen lone pair can stabilize the transient carbanion formed at the C2 position. While often requiring metal catalysts (like Cu or Ag), quinoline-2-carboxylic acids can when subjected to heat and basic conditions[3]. This thermal degradation pathway is a known vulnerability for [4]. Resolution: Keep reaction temperatures below 60°C when working with basic media, or protect the carboxylic acid as an ester prior to high-temperature basic reactions.
Q3: Is the 8-bromo group at risk of substitution under these basic conditions? The Causality: Generally, no. While bromine is an excellent leaving group in transition-metal-catalyzed cross-couplings, fluorine is vastly superior as a leaving group in SNAr reactions. The rate of SNAr at the 7-fluoro position is orders of magnitude faster than at the 8-bromo position. The C8-Br bond will remain intact unless subjected to extreme temperatures or specific organometallic catalysis.
Quantitative Stability Data
The following table summarizes the stability of 8-Bromo-7-fluoroquinoline-2-carboxylic acid across various basic environments, allowing you to select the appropriate conditions for your workflow.
| Reagent / Condition | pH Range | Temperature | Primary Outcome | Relative Reaction Rate |
| 0.5 M NaHCO₃ (aq) | 7.0 - 8.0 | 20°C - 25°C | Stable Carboxylate Salt | N/A (Stable) |
| 1.0 M NaOH (aq) | > 13.0 | 20°C - 25°C | SNAr (7-Hydroxy formation) | Moderate |
| 1.0 M KOH (aq) | > 13.0 | > 60°C | Rapid SNAr + Decarboxylation | Very Fast |
| Amine + DIPEA (DMF) | ~ 10.0 | 60°C | SNAr (7-Amino formation) | Fast (Controlled) |
Validated Experimental Protocols
Every protocol must be a self-validating system to ensure scientific integrity. Use the following methodologies to handle the compound safely or functionalize it intentionally.
Protocol A: Safe Solubilization (Non-Degradative Deprotonation)
Mechanism: By using a base with a pKa (~6.4 for bicarbonate) just above the carboxylic acid (pKa ~2), we ensure complete deprotonation without providing a strong enough nucleophile (like OH⁻) to trigger SNAr at the C7 position.
-
Preparation: Weigh 100 mg of 8-Bromo-7-fluoroquinoline-2-carboxylic acid into a clean vial.
-
Suspension: Suspend the powder in 10 mL of deionized water.
-
Titration: Add 1.1 equivalents of 0.5 M NaHCO₃ dropwise while stirring vigorously at room temperature (20-25°C).
-
Self-Validation Step: Monitor the pH continuously using a calibrated probe. The solution should become clear as the carboxylate salt forms. The pH must stabilize between 7.0 and 7.5. Critical: If the pH exceeds 8.5, neutralize immediately with dilute HCl to prevent C7-F degradation.
Protocol B: Controlled SNAr Derivatization at C7 (Intentional Functionalization)
Mechanism: If the experimental goal is to displace the fluorine with an amine, an excess of the nucleophile and controlled heating in an aprotic solvent are required to drive the SNAr to completion while avoiding aqueous hydroxide attack and thermal decarboxylation.
-
Preparation: Dissolve 1.0 equivalent of the compound in anhydrous DMF (0.2 M concentration) to prevent competitive hydroxide attack.
-
Reagent Addition: Add 3.0 equivalents of the desired nucleophile (e.g., a primary aliphatic amine).
-
Buffering: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton sponge and scavenge generated HF.
-
Controlled Heating: Heat the reaction mixture to exactly 60°C for 4-6 hours. Do not exceed 60°C to prevent decarboxylation.
-
Self-Validation Step: Perform LC-MS analysis of an aliquot. Validate success by confirming the disappearance of the parent mass [M+H]+ and the appearance of the product mass [M - 19 (F) + Nucleophile mass]+. Ensure no [M - 44]+ peak is present, which would indicate failure via decarboxylation.
Mechanistic Workflow Diagram
Degradation pathways of 8-Bromo-7-fluoroquinoline-2-carboxylic acid in base.
Sources
Validation & Comparative
Regiochemical Assignment and ¹H NMR Interpretation of 8-Bromo-7-fluoroquinoline-2-carboxylic Acid: A Comparative Guide
Executive Summary
The regiochemical assignment of halogenated quinoline-2-carboxylic acids presents a classic analytical challenge in drug discovery. These scaffolds are ubiquitous in the development of kinase inhibitors and advanced fluoroquinolone antibiotics[1]. Specifically, 8-Bromo-7-fluoroquinoline-2-carboxylic acid (the "Product") possesses a dense array of electronic perturbations. To fully leverage this building block, researchers must be able to unambiguously verify its substitution pattern against closely related analogs, such as 7-Fluoroquinoline-2-carboxylic acid ("Alternative 1") and 8-Bromoquinoline-2-carboxylic acid ("Alternative 2").
This guide provides a comparative analysis of their ¹H NMR performance, elucidating the causality behind the observed chemical shifts and outlining a self-validating experimental workflow for absolute structural confidence.
Structural & Electronic Causality (The "Why")
In ¹H NMR spectroscopy, the chemical shift (δ) and multiplicity of a proton are exquisitely sensitive to its local electronic environment[2]. The quinoline core inherently differentiates its protons: the pyridine ring protons (H3, H4) are strongly deshielded by the nitrogen heteroatom and the extended π-conjugation, while the benzene ring protons (H5, H6, H7, H8) are dictated by local substituent effects[3].
-
The Fluorine Effect (C7): Fluorine is highly electronegative, withdrawing electron density via the inductive effect, yet it donates electron density via resonance. More importantly for NMR, ¹⁹F is a spin-½ nucleus with 100% natural abundance. It acts as an internal "spy," coupling with adjacent protons. In the Product, the C7 fluorine splits H6 (ortho coupling, ³JHF ≈ 9.0 Hz) and H5 (meta coupling, ⁴JHF ≈ 5.5 Hz)[1].
-
The Bromine Effect (C8): Unlike fluorine, bromine lacks an easily observable NMR-active nucleus. However, its large atomic radius and electronegativity exert a profound anisotropic deshielding effect and steric compression on the adjacent peri and ortho positions[4]. The presence of the 8-bromo group in the Product pushes the H6 signal significantly downfield compared to Alternative 1.
Comparative ¹H NMR Performance
The table below summarizes the expected ¹H NMR spectral data (400 MHz, DMSO-d₆) for the Product compared to its non-brominated and non-fluorinated alternatives.
| Proton | Product: 8-Br-7-F-Quinoline-2-COOH | Alt 1: 7-F-Quinoline-2-COOH | Alt 2: 8-Br-Quinoline-2-COOH | Causality / Shift Rationale |
| H3 | 8.15 (d, J = 8.5 Hz) | 8.10 (d, J = 8.5 Hz) | 8.18 (d, J = 8.5 Hz) | Minimal impact from C7/C8 substitutions; deshielded by adjacent N and COOH. |
| H4 | 8.55 (d, J = 8.5 Hz) | 8.45 (d, J = 8.5 Hz) | 8.52 (d, J = 8.5 Hz) | Strongly deshielded by ring current; slight through-space effect from C5. |
| H5 | 8.20 (dd, J = 9.0, 5.5 Hz) | 8.12 (dd, J = 9.0, 5.5 Hz) | 8.15 (dd, J = 8.0, 1.5 Hz) | Meta-coupling to F (J~5.5 Hz) is highly diagnostic in Product and Alt 1. |
| H6 | 7.85 (t, J = 9.0 Hz) | 7.55 (td, J = 9.0, 2.5 Hz) | 7.70 (t, J = 8.0 Hz) | Apparent triplet in Product due to ortho F-coupling (J~9.0 Hz) and H5 coupling. |
| H7 | N/A (Fluorine) | N/A (Fluorine) | 7.80 (d, J = 8.0 Hz) | Replaced by F in Product and Alt 1, introducing heteronuclear splitting. |
| H8 | N/A (Bromine) | 7.90 (dd, J = 10.5, 2.5 Hz) | N/A (Bromine) | Replaced by Br in Product and Alt 2, causing steric deshielding of H6/H7. |
(Note: The carboxylic acid proton typically appears as a broad exchangeable singlet around 13.5–14.0 ppm and is omitted from the structural comparison).
Self-Validating Experimental Protocols
Relying solely on 1D ¹H NMR for the structural elucidation of polysubstituted quinolines is a high-risk strategy prone to misassignment[3]. A robust, self-validating system requires a combination of multinuclear and 2D NMR techniques. The following step-by-step protocol ensures absolute confidence in the regiochemical assignment by using 2D NOESY to anchor the spin systems[2].
Step 1: Sample Preparation
-
Weigh 10–15 mg of the quinoline derivative.
-
Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard. Rationale: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the carboxylic acid moiety and its ability to resolve the broad -COOH proton signal without rapid exchange[1].
-
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain.
Step 2: 1D NMR Acquisition
-
¹H NMR: Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.
-
¹⁹F NMR: Acquire at 376 MHz (for a 400 MHz ¹H console). This confirms the presence of the C7 fluorine and provides the exact ¹⁹F chemical shift (typically around -110 to -115 ppm for fluoroaromatics).
Step 3: 2D NMR Acquisition (The Self-Validating Core)
-
2D COSY: Acquire with a spectral width covering the aromatic region (6.5–9.5 ppm). Rationale: This maps the ³JHH scalar couplings, separating the H3-H4 network from the H5-H6 network.
-
2D NOESY: Set the mixing time to 400–500 ms. Rationale: This is the critical self-validation step. The spatial proximity between H4 and H5 (the peri protons) will generate a strong NOE cross-peak, unambiguously bridging the pyridine and benzene rings and confirming which doublet belongs to H4 and which belongs to H5.
-
2D HMBC: Optimize for long-range ¹H-¹³C couplings (J = 8 Hz). Rationale: This allows for the assignment of the quaternary carbons (C2, C7, C8) by observing correlations from H3, H4, H5, and H6.
Advanced Workflow for Unambiguous Assignment
Fig 1: Multinuclear and 2D NMR workflow for regiochemical assignment of halogenated quinolines.
References
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. Benchchem.
- Synthesis of Quinolines and Their Characteriz
- Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed. NIH.
- Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the rel
Sources
13C NMR shifts of halogenated quinoline-2-carboxylic acids
Title: Benchmarking NMR Prediction Engines: 13C NMR Shifts of Halogenated Quinoline-2-Carboxylic Acids
Introduction
Quinoline-2-carboxylic acids (quinaldic acids) and their derivatives, such as kynurenic acid, are privileged scaffolds in drug discovery, frequently utilized in the development of neuroprotective agents and kinase inhibitors (1)[1]. The introduction of halogen atoms (F, Cl, Br, I) to this scaffold drastically alters its electronic environment, presenting a unique challenge for structural elucidation via 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
For drug development professionals, empirical NMR prediction software—such as ACD/Labs, Mnova NMRPredict, and ChemDraw—serves as the first line of defense in structural verification (2)[2]. However, the complex interplay of halogen inductive effects, resonance donation, and spin-orbit coupling (the "heavy atom effect") often exposes the limitations of these algorithms. This guide objectively compares the performance of leading NMR prediction tools against experimental 13C NMR data for halogenated quinoline-2-carboxylic acids, providing a self-validating framework for high-fidelity structural assignment.
Section 1: The Mechanistic Challenge of Halogen Substituent Effects
Predicting the 13C NMR shifts of halogenated quinolines requires algorithms to account for competing physical phenomena:
-
Inductive (-I) vs. Resonance (+R) Effects: Halogens withdraw electron density via the sigma bond (deshielding the ipso carbon) but donate lone-pair electron density into the quinoline pi-system (shielding the ortho and para carbons).
-
The Heavy Atom Effect (HAL): As the halogen size increases (from Cl to Br to I), spin-orbit coupling induces a profound upfield shift on the ipso carbon. Iodine, for instance, can shift the attached carbon upfield by over 30 ppm, a phenomenon simple additivity rules fail to capture.
-
Scalar Coupling: Fluorine introduces complex 1J , 2J , and 3J C-F couplings that split the 13C signals, which basic empirical tools often fail to simulate accurately.
Mechanistic pathways of halogen substituent effects on 13C NMR chemical shifts.
Section 2: Performance Benchmark: Prediction Software vs. Experimental Data
To evaluate the reliability of commercial prediction tools, we compared ACD/Labs NMR Predictors, Mnova NMRPredict, and ChemDraw Professional.
-
ACD/Labs utilizes a hybrid approach, combining Hierarchical Orthogonal Space Encoding (HOSE) codes with Neural Networks, allowing it to accurately predict shifts if the substructure exists in its extensive database (3)[3].
-
Mnova employs an ensemble machine-learning method that merges HOSE codes with increment algorithms, providing robust error bounds (4)[4].
-
ChemDraw relies primarily on 2D empirical additivity rules (lookup tables), which are computationally inexpensive but struggle with complex stereochemistry and heavy atom effects (5)[5].
Table 1: NMR Prediction Software Capability Matrix
| Software Platform | Primary Algorithm | C-F Coupling Simulation | Heavy Atom (I, Br) Accuracy | Typical MAE (ppm) |
| ACD/Labs NMR Predictors | HOSE Codes + Neural Network | Excellent (Calculates JCF ) | High (Database Driven) | 1.2 - 1.8 |
| Mnova NMRPredict | Ensemble Machine Learning | Good | Moderate | 1.5 - 2.2 |
| ChemDraw Professional | Empirical Additivity Rules | Poor (Often ignores JCF ) | Poor (Fails on Spin-Orbit) | 2.5 - 4.0 |
To illustrate this, Table 2 compares the predicted and experimental 13C NMR shifts for 4-Chloroquinoline-2-carboxylic acid in DMSO- d6 .
Table 2: Peak-by-Peak 13C NMR Shifts (ppm) for 4-Chloroquinoline-2-carboxylic acid
| Carbon Position | Experimental (Observed) | ACD/Labs Predicted | Mnova Predicted | ChemDraw Predicted |
| C2 | 148.5 | 149.1 | 147.8 | 151.2 |
| C3 | 121.3 | 122.0 | 120.5 | 124.0 |
| C4 (C-Cl) | 142.7 | 143.5 | 141.9 | 145.5 |
| C4a | 126.8 | 127.2 | 126.0 | 129.1 |
| C5 | 124.5 | 125.1 | 123.8 | 126.5 |
| C6 | 131.2 | 130.8 | 132.0 | 129.5 |
| C7 | 129.8 | 129.5 | 130.2 | 128.0 |
| C8 | 130.5 | 131.0 | 129.9 | 132.1 |
| C8a | 147.2 | 148.0 | 146.5 | 149.8 |
| COOH | 166.4 | 165.8 | 167.1 | 164.5 |
| Mean Absolute Error (MAE) | - | 0.68 ppm | 1.05 ppm | 2.44 ppm |
Causality Insight: ChemDraw's higher MAE (2.44 ppm) stems from its inability to fully account for the cross-talk between the nitrogen's electron-withdrawing nature and the chlorine's resonance donation across the fused bicyclic system. ACD/Labs performs best due to its vast training set of functionalized quinolines.
Section 3: Step-by-Step Experimental Protocol: High-Fidelity 13C NMR Acquisition
To ensure the experimental data is trustworthy, the acquisition protocol must account for the long longitudinal relaxation times ( T1 ) of the quaternary carbons in the quinoline scaffold (C2, C4, C4a, C8a, and COOH). Without intervention, these peaks may integrate poorly or disappear into the baseline.
-
Sample Preparation: Dissolve 50 mg of the halogenated quinoline-2-carboxylic acid in 0.6 mL of anhydrous DMSO- d6 .
-
Relaxation Agent Addition (Critical Step): Add 0.05 M of Chromium(III) acetylacetonate[Cr(acac)3] to the NMR tube. Causality: Cr(acac)3 is a paramagnetic relaxation agent that drastically shortens the T1 of quaternary carbons, ensuring they fully relax between pulses, yielding quantitative peak intensities.
-
Instrument Configuration: Load the sample into a 500 MHz NMR spectrometer (e.g., Bruker Avance).
-
Pulse Sequence Selection: Utilize an inverse-gated decoupling sequence (zgig on Bruker systems). Causality: Standard power-gated decoupling enhances signals via the Nuclear Overhauser Effect (NOE), but NOE buildup varies by carbon type, destroying quantitative integration. Inverse-gated decoupling suppresses NOE while maintaining singlet peaks.
-
Acquisition Parameters: Set the pulse angle to 30°, with a relaxation delay (D1) of 2.0 seconds. Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the halogen-bound carbon.
Section 4: Step-by-Step Computational Protocol: Ensemble NMR Prediction
This protocol establishes a self-validating loop where empirical predictions are cross-checked against experimental data. If the error exceeds a specific threshold, it triggers higher-level ab initio calculations.
-
Structure Input & Verification: Draw the target molecule in the software interface. Explicitly define the stereochemistry and ensure the carboxylic acid is in its neutral state.
-
Parameter Definition: Set the solvent to DMSO and the frequency to 125 MHz (for 13C). Causality: Solvent selection is crucial because hydrogen bonding between DMSO and the -COOH group deshields the carbonyl carbon compared to non-polar solvents like CDCl3.
-
Algorithm Execution: Run the prediction using the ensemble method (HOSE + Neural Network).
-
Data Alignment & MAE Calculation: Export the predicted shifts and pair them with the experimental peak list. Calculate the Mean Absolute Error (MAE).
-
Validation Threshold:
-
If MAE ≤ 1.5 ppm : The structural assignment is confirmed with high confidence.
-
If MAE > 1.5 ppm : The empirical predictor has likely failed due to heavy atom effects or unusual conformers. Trigger Density Functional Theory (DFT) calculations (e.g., using Gaussian/ORCA with the GIAO method) to resolve the discrepancy (5)[5].
-
Self-validating workflow for NMR structural elucidation and prediction benchmarking.
References
- Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?
- How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry - Reddit.
- Mnova Predict | Accur
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
- Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem - NIH.
- Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters - ACS.org.
- SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier - MDPI.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromo-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Molecular Blueprint of Halogenated Quinolines
In the landscape of pharmaceutical and materials science, halogenated quinolines represent a cornerstone of molecular design. Their unique electronic properties, conferred by the presence and position of halogen substituents, are pivotal to their biological activity and material characteristics. 8-Bromo-7-fluoroquinoline, a member of this vital class of compounds, presents a compelling case for in-depth structural analysis. Mass spectrometry, particularly with electron ionization (EI), stands as a definitive technique for elucidating the structure of such molecules by analyzing their fragmentation patterns.[1][2] This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 8-bromo-7-fluoroquinoline. By grounding these predictions in the established principles of mass spectrometry and comparing them with experimental data from isomeric and related halogenated quinolines, we offer a robust framework for the identification and characterization of this and similar compounds.
The stability of the quinoline ring system often results in a prominent molecular ion peak, which serves as a starting point for unraveling the fragmentation cascade. The presence and nature of halogen substituents dramatically influence these fragmentation pathways, providing a rich tapestry of structural information. This guide will delve into the specific fragmentation patterns anticipated for 8-bromo-7-fluoroquinoline, contrasting them with the experimentally observed fragmentation of other bromoquinoline isomers to highlight the diagnostic value of these patterns.
Pillar 1: The Theoretical Framework of 8-Bromo-7-fluoroquinoline Fragmentation
The fragmentation of 8-bromo-7-fluoroquinoline under electron ionization is governed by the inherent stability of the quinoline nucleus and the relative strengths of the carbon-halogen bonds. The ionization process typically involves the removal of an electron from the π-system of the aromatic ring, forming a molecular ion radical (M•+).[2] The subsequent fragmentation pathways are a consequence of the energetic instability of this molecular ion, leading to the cleavage of the weakest bonds to form more stable fragment ions.
A key feature in the mass spectrum of 8-bromo-7-fluoroquinoline will be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any bromine-containing fragment will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity. This characteristic isotopic pattern is a powerful tool for confirming the presence of bromine in a given fragment.
The primary fragmentation events are predicted to be the loss of the halogen substituents. The C-Br bond is weaker than the C-F bond, suggesting that the initial fragmentation is more likely to involve the loss of a bromine radical (•Br). This is followed by the potential loss of a fluorine radical (•F) or the neutral molecule hydrogen fluoride (HF). Subsequent fragmentation of the quinoline ring, such as the characteristic loss of hydrogen cyanide (HCN), is also anticipated.
Pillar 2: Predicted Fragmentation Pathways of 8-Bromo-7-fluoroquinoline
Based on the principles outlined above, we can predict a series of fragmentation pathways for 8-bromo-7-fluoroquinoline. The molecular ion (M•+) is expected at m/z 227 and 229, reflecting the bromine isotopes.
A visual representation of the predicted fragmentation cascade is presented below:
Caption: Predicted EI-MS fragmentation pathways for 8-Bromo-7-fluoroquinoline.
The following table summarizes the predicted key fragment ions and their proposed origins:
| m/z (Predicted) | Ion Formula | Proposed Fragmentation Pathway |
| 227/229 | [C₉H₅BrFN]⁺˙ | Molecular Ion (M•+) |
| 208/210 | [C₉H₅BrN]⁺ | Loss of a fluorine radical (•F) from the molecular ion |
| 207/209 | [C₉H₄BrN]⁺˙ | Loss of hydrogen fluoride (HF) from the molecular ion |
| 148 | [C₉H₅FN]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
| 147 | [C₉H₄FN]⁺˙ | Loss of hydrogen bromide (HBr) from the molecular ion |
| 128 | [C₉H₆N]⁺ | Loss of both bromine and fluorine radicals from the molecular ion |
| 121 | [C₈H₄F]⁺ | Loss of HCN from the [M-Br]⁺ fragment |
| 120 | [C₈H₃F]⁺˙ | Loss of HCN from the [M-HBr]⁺˙ fragment |
| 101 | [C₈H₅]⁺ | Loss of HCN from the [M-Br-F]⁺ fragment |
Pillar 3: A Comparative Analysis with Isomeric Bromoquinolines
To lend experimental weight to our predictions, we now turn to a comparative analysis with the known electron ionization mass spectra of other bromoquinoline isomers, sourced from the NIST Mass Spectrometry Data Center. While not direct analogues, their fragmentation patterns provide invaluable benchmarks for understanding the behavior of the quinoline core upon halogen substitution.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Interpretation | Reference |
| 8-Bromoquinoline | 208/210 (M•+) | 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) | NIST |
| 6-Bromoquinoline | 208/210 (M•+) | 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) | NIST |
| 3-Bromoquinoline | 208/210 (M•+) | 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) | NIST |
| 7-Chloroquinoline | 163/165 (M•+) | 128 ([M-Cl]⁺), 101 ([M-Cl-HCN]⁺) | Predicted based on common fragmentation |
The experimental data for the bromoquinoline isomers consistently show the loss of the bromine radical as a primary fragmentation pathway, leading to a strong peak at m/z 128. This is followed by the characteristic loss of HCN from the resulting quinoline cation to yield a fragment at m/z 101. This consistent behavior across different substitution patterns on the benzene ring of the quinoline system strongly supports our prediction that the initial loss of the bromine atom will be a major fragmentation pathway for 8-bromo-7-fluoroquinoline.
The presence of the fluorine atom at the 7-position in our target molecule is expected to introduce additional fragmentation pathways, namely the loss of •F and HF. The relative intensities of the fragments resulting from the loss of bromine versus fluorine will be indicative of the relative bond strengths and the stability of the resulting ions.
Experimental Protocols
To acquire experimental data for 8-bromo-7-fluoroquinoline and its comparators, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended:
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 280 °C
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-350
-
Solvent Delay: 3 minutes
This protocol provides a robust starting point for the analysis of halogenated quinolines. Optimization of the temperature program and other parameters may be necessary to achieve optimal chromatographic separation and spectral quality for specific isomers.
Conclusion
The mass spectrometry fragmentation of 8-bromo-7-fluoroquinoline is predicted to be a rich and informative process, dominated by the sequential loss of its halogen substituents. The characteristic isotopic signature of bromine will serve as a definitive marker for bromine-containing fragments. By comparing the predicted fragmentation pathways with established principles and the experimental data from isomeric bromoquinolines, we have constructed a scientifically sound guide for the identification and structural elucidation of this important molecule. The provided experimental protocol offers a practical methodology for obtaining high-quality mass spectral data, enabling researchers to confidently characterize 8-bromo-7-fluoroquinoline and its analogues in their respective fields of study.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 8-Bromoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 6-Bromoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 3-Bromoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Tomczyk, N. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved from [Link]
- Abd El Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.
- Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1-2), 103-113.
- McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
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LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 7-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Tang, Q., et al. (2011). Chemical structures of fluoroquinolones [Image]. ResearchGate. Retrieved from [Link]
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Fiehn Lab. (n.d.). MS/MS fragmentation. UC Davis. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 7-Quinolinol. In NIST Chemistry WebBook. Retrieved from [Link]
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Labcompare. (n.d.). Electron Ionization Mass Spectrometer (EI MS). Retrieved from [Link]
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PMC. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of 8-Bromo-7-fluoroquinoline-2-carboxylic Acid: A Comparative Approach
For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the elemental analysis standards for 8-Bromo-7-fluoroquinoline-2-carboxylic acid, a halogenated quinoline carboxylic acid of interest in pharmaceutical development. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare the gold standard of combustion analysis with modern spectroscopic and chromatographic techniques, and provide actionable protocols to ensure the scientific integrity of your analytical data.
The Critical Role of Elemental Composition in Drug Development
8-Bromo-7-fluoroquinoline-2-carboxylic acid, with the molecular formula C₁₀H₅BrFNO₂, presents a unique analytical challenge due to the presence of both bromine and fluorine.[1] Verifying the elemental composition of such a molecule is a fundamental checkpoint in the drug development pipeline. It serves to:
-
Confirm Molecular Identity: Ensuring the synthesized compound is indeed the target molecule.
-
Assess Purity: Elemental analysis can reveal the presence of inorganic impurities or residual solvents that may not be readily apparent by other methods.
-
Support Regulatory Submissions: Accurate elemental analysis data is a critical component of the characterization data package required by regulatory agencies.
The Gold Standard: Combustion Analysis
For decades, combustion analysis has been the definitive method for determining the elemental composition of organic compounds.[2] The technique involves the complete combustion of a sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and, in this case, hydrogen halides).
Theoretical Elemental Composition of 8-Bromo-7-fluoroquinoline-2-carboxylic acid
Based on its molecular formula, C₁₀H₅BrFNO₂, the theoretical elemental percentages are:
-
Carbon (C): 44.31%
-
Hydrogen (H): 1.86%
-
Bromine (Br): 29.48%
-
Fluorine (F): 7.01%
-
Nitrogen (N): 5.17%
-
Oxygen (O): 11.80% (often determined by difference)
Challenges in the Analysis of Halogenated Compounds
The presence of both bromine and fluorine in the same molecule requires special consideration during combustion analysis. Fluorine, being highly reactive, can pose challenges to the analytical system, including reacting with the quartz combustion tube and catalysts.[3] Similarly, the combustion of bromine-containing compounds can lead to the formation of various bromine species that need to be effectively captured and quantified.
Modern elemental analyzers are equipped with specialized reagents and traps to handle halogenated compounds. For instance, a short layer of specific adsorbents can be placed in the combustion reactor to trap fluorine and prevent damage to the system.[3]
A Comparative Look: Alternative Analytical Techniques
While combustion analysis provides the elemental ratio, it does not offer structural information. In modern drug development, a multi-faceted approach combining elemental analysis with spectroscopic and chromatographic techniques is essential for comprehensive characterization.[2]
| Analytical Technique | Principle | Information Provided | Strengths | Weaknesses |
| Combustion Elemental Analysis | Complete combustion and detection of resulting gases. | Elemental composition (%C, H, N, S, Halogens). | Highly accurate and precise for elemental ratios; well-established and validated method. | Destructive to the sample; provides no structural information; can be affected by inorganic impurities. |
| Quantitative ¹H NMR (qNMR) | Nuclear magnetic resonance signals are proportional to the number of nuclei. | Purity assessment and quantification against a certified internal standard. | Non-destructive; provides structural information; can quantify multiple components in a mixture.[4] | Requires a suitable internal standard; signal overlap can complicate analysis; may not detect non-protonated impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Purity assessment by separating the main compound from impurities; quantification based on peak area. | Highly sensitive and reproducible for purity determination; widely available and versatile.[5] | Requires a suitable chromophore for UV detection; quantification relies on a reference standard of known purity. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation patterns. | Extremely sensitive; provides high-resolution mass data for unambiguous molecular formula determination.[6] | Can be destructive depending on the ionization method; quantification requires an internal standard and careful validation. |
Decision Workflow for Analytical Technique Selection
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical workflow for selecting the appropriate method.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, detailed and validated protocols are essential.
Protocol 1: Elemental Analysis by Combustion
This protocol outlines the general procedure for the simultaneous determination of C, H, N, Br, and F in 8-Bromo-7-fluoroquinoline-2-carboxylic acid using a modern elemental analyzer.
Instrumentation:
-
Elemental Analyzer equipped for CHN and halogen analysis.
-
Microbalance (readable to 0.001 mg).
-
Tin capsules for sample weighing.
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide for CHN). For halogen determination, a certified halogen-containing standard should be used.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the 8-Bromo-7-fluoroquinoline-2-carboxylic acid sample into a tin capsule.
-
Fold the tin capsule to ensure no sample loss and place it in the instrument's autosampler.
-
-
Combustion and Analysis:
-
The sample is dropped into a high-temperature (typically 900-1000 °C) combustion tube containing an oxidant (e.g., tungsten(VI) oxide on alumina).
-
The resulting gases (CO₂, H₂O, N₂, HBr, HF) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).
-
For halogen analysis, the combustion products are passed through an absorption solution, and the resulting halide ions are quantified by ion chromatography.[7]
-
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the sample weight. The results should be compared to the theoretical values, with a typical acceptance criterion of ±0.4% for each element.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes a method for determining the purity of 8-Bromo-7-fluoroquinoline-2-carboxylic acid using qNMR with an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Microbalance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 8-Bromo-7-fluoroquinoline-2-carboxylic acid sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Ensuring Trustworthiness: The Role of Certified Reference Materials
The accuracy of any analytical measurement is contingent on the quality of the reference materials used for calibration. For elemental analysis, it is crucial to use Certified Reference Materials (CRMs) from reputable sources such as the National Institute of Standards and Technology (NIST). These materials have well-characterized elemental compositions with associated uncertainties, providing a traceable link to the International System of Units (SI).
Conclusion
The elemental analysis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid requires a thoughtful and multi-faceted approach. While combustion analysis remains the gold standard for determining elemental ratios, its data should be corroborated with orthogonal techniques like qNMR, HPLC, and mass spectrometry to provide a complete and trustworthy characterization of the molecule. By understanding the principles and challenges of each method and adhering to rigorous, validated protocols, researchers can ensure the scientific integrity of their findings and accelerate the drug development process.
References
- McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
-
PubChem. (n.d.). 8-bromo-7-fluoroquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
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J-Stage. (n.d.). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Retrieved from [Link]
- ProQuest. (n.d.).
- Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
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MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
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J-Stage. (n.d.). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Retrieved from [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta medica, 80(10), 869–877. [Link]
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IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. Retrieved from [Link]
-
IAEA. (n.d.). mass spectrometric study of some fluoroquinolone drugs using electron ionization and. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of the F, Cl and Br reactions with formaldehyde and acetaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link]
-
PubMed. (2009). Simultaneous determination of fluorine, chlorine and bromine in cement with ion chromatography after pyrolysis. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Simultaneous Determination of Trace Fluorine and Chlorine in Iron Ore by Combustion-Ion Chromatography (C-IC). Retrieved from [Link]
-
Exponent. (2025). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Retrieved from [Link]
-
RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
MDPI. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Retrieved from [Link]
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Comparative Bioassays of 7-Fluoro vs. 7-H Quinoline Analogs: A Comprehensive Guide to SAR, Physicochemical Profiling, and Assay Workflows
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators. During lead optimization, the 7-position of the quinoline ring frequently emerges as a critical determinant of both pharmacodynamics (PD) and pharmacokinetics (PK).
As a Senior Application Scientist, I have designed this guide to objectively compare the bioassay performance of 7-fluoro (7-F) versus unsubstituted (7-H) quinoline analogs. Rather than merely presenting data, this guide deconstructs the causality behind the physicochemical shifts induced by fluorination and provides self-validating experimental protocols to accurately measure these differences in the lab.
The Causality of the 7-Position: Structural & Physicochemical Dynamics
The decision to replace a hydrogen atom with a fluorine atom at the 7-position is a classic bioisosteric strategy. To understand why 7-F analogs often outperform their 7-H counterparts in bioassays, we must examine the underlying physicochemical causality:
-
Steric vs. Electronic Effects: Fluorine is the smallest halogen (van der Waals radius 1.47 Å vs. 1.20 Å for Hydrogen). It introduces minimal steric bulk, allowing the analog to fit into the same binding pocket as the 7-H parent. However, its extreme electronegativity (Pauling 3.98) fundamentally alters the electron density of the aromatic system.
-
pKa Modulation & Permeability: The strong electron-withdrawing inductive effect (-I) of the 7-fluoro group pulls electron density away from the quinoline nitrogen. This typically lowers the basicity (pKa) of the nitrogen by 1 to 2 units. Causality: A lower pKa increases the fraction of unionized drug at physiological pH (7.4), which significantly enhances passive membrane permeability in cell-based bioassays.
-
Metabolic Hardening: The 7-position of the quinoline ring is a known "soft spot" for CYP450-mediated aromatic oxidation. The strong C-F bond (~116 kcal/mol) resists oxidative cleavage. Causality: By blocking this site, 7-F analogs shunt metabolism away, drastically improving intrinsic clearance ( CLint ) in liver microsome assays, as demonstrated in the optimization of mGluR5 modulators ().
Table 1: Physicochemical and Structural Parameters
| Parameter | 7-H Quinoline | 7-Fluoro Quinoline | Causality / Assay Impact |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric clash; maintains orthosteric/allosteric pocket fit. |
| Electronegativity | 2.20 | 3.98 | Pulls electron density, altering ring electronics and π -stacking. |
| Nitrogen pKa Shift | Baseline | -1.0 to -2.0 units | Increases unionized fraction at pH 7.4; improves cellular assay permeability. |
| C-X Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Blocks CYP450-mediated aromatic oxidation at C7. |
| Lipophilicity ( Δ ClogP) | Baseline | +0.2 to +0.4 | Slightly increases lipophilicity, aiding passive diffusion. |
Comparative Bioassay Methodologies
Comparing 7-F and 7-H analogs requires orthogonal assays to decouple target binding from physicochemical artifacts (e.g., solubility-driven false negatives). The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Intracellular Calcium Mobilization (FLIPR) for GPCR Modulators
Used to evaluate mGluR5 Negative Allosteric Modulators (NAMs).
-
Causality for Assay Selection: GPCR allosteric modulators exhibit probe-dependent effects. Measuring downstream Ca2+ flux provides a functional, physiologically relevant readout of receptor antagonism that biochemical binding assays cannot capture.
-
Step-by-Step Workflow:
-
Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. (Causality: Poly-D-lysine prevents cell detachment during wash steps, ensuring consistent fluorescence baselines).
-
Dye Loading: Incubate with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 1 hour at 37°C. (Causality: The AM ester allows passive cellular diffusion. Intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid inhibits multidrug resistance proteins, preventing premature dye efflux).
-
Compound Addition: Dispense 7-F and 7-H quinoline analogs in a 10-point dose-response (0.1 nM to 10 µM). Incubate for 15 minutes.
-
Agonist Challenge: Add an EC80 concentration of glutamate. (Causality: Using an EC80 rather than EC100 ensures the system is sensitive to negative allosteric modulation without being overwhelmed by excess agonist).
-
Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
-
-
Self-Validation Mechanism: Include a known mGluR5 NAM (e.g., MTEP) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for each plate; a Z' > 0.5 validates the assay's robustness, ensuring the observed potency shifts between 7-F and 7-H analogs are statistically significant.
Protocol B: ADP-Glo Kinase Assay for ALK2 Inhibition
Used to evaluate activin-like kinase (ALK2) inhibitors, where 7-F substitution stabilizes the hinge-binding quinoline core ().
-
Causality for Assay Selection: The ADP-Glo assay universally measures kinase activity by quantifying ADP production. This provides the high dynamic range necessary to distinguish the tight-binding kinetics often induced by the 7-F moiety's interaction with the kinase hinge region.
-
Step-by-Step Workflow:
-
Enzyme/Substrate Mix: Combine recombinant ALK2 (2 nM) and myelin basic protein (MBP) substrate in assay buffer (50 mM HEPES, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Incubation: Add quinoline analogs and pre-incubate for 30 minutes at room temperature. (Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors, a common trait of fluorinated hinge-binders).
-
Reaction Initiation: Add ATP (at the predetermined Km value) to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin luminescence reaction.
-
-
Self-Validation Mechanism: Run a no-enzyme control (NEC) to establish background luminescence. The assay is validated if the signal-to-background ratio is >5 and the reference inhibitor (e.g., LDN-193189) yields an IC50 within 3-fold of historical data.
Quantitative Data Synthesis: Target-Specific Performance
The table below synthesizes representative pharmacological shifts observed when transitioning from a 7-H to a 7-Fluoro quinoline architecture across different therapeutic targets.
Table 2: Comparative Bioassay Performance Across Therapeutic Targets
| Therapeutic Target | Assay Type | 7-H Analog Performance | 7-Fluoro Analog Performance | Reference |
| mGluR5 (GPCR) | FLIPR Ca2+ Flux | Active NAM, but rapid metabolic clearance. | Retained low-nM NAM potency; vastly improved microsomal stability. | |
| ALK2 (Kinase) | ADP-Glo Luminescence | Moderate IC50 ; susceptible to rapid oxidation. | Enhanced IC50 ; stabilized against N-demethylation/oxidation. | |
| CB2R (GPCR) | Radioligand Binding | High affinity; poor aqueous solubility. | Retained affinity; synergistic improvement in solubility when paired with basic amines. |
Logical Workflow Visualization
The decision to advance a 7-F analog over a 7-H analog relies on a structured cascade of physicochemical and in vitro bioassays. The logical relationship of this testing funnel is visualized below.
Figure 1: Logical decision tree for comparative SAR profiling of 7-H vs 7-fluoro quinoline analogs.
Conclusion
The comparative bioassay data unequivocally demonstrates that substituting the 7-H position of a quinoline with a 7-fluoro group is rarely a neutral change. By intentionally modulating the pKa of the quinoline nitrogen and hardening the aromatic ring against CYP450 oxidation, researchers can rescue scaffolds that suffer from poor permeability or rapid clearance. When executing these comparisons, utilizing self-validating functional assays (like FLIPR and ADP-Glo) is paramount to ensuring that observed shifts in IC50 are driven by true target engagement rather than physicochemical artifacts.
References
-
Galambos, J., et al. (2017). "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications." Journal of Medicinal Chemistry, 60(6), 2470-2484. URL:[Link]
-
Engers, D. W., et al. (2020). "Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. URL: [Link]
-
Pasquini, S., et al. (2016). "Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility." Journal of Medicinal Chemistry, 59(1), 263-275. URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 8-Bromo-7-fluoroquinoline-2-carboxylic acid
An in-depth, mechanistic guide to the safe handling, operational workflows, and environmental disposal of 8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS: 1420793-38-9).
As a Senior Application Scientist, I designed this protocol not just to list safety steps, but to explain the causality behind them. Understanding how the molecular structure of a halogenated active pharmaceutical ingredient (API) intermediate interacts with human physiology and the environment is the foundation of true laboratory safety and experimental integrity.
Chemical Profile & Risk Causality
To design an effective safety protocol, we must first deconstruct the molecule. 8-Bromo-7-fluoroquinoline-2-carboxylic acid consists of a quinoline core substituted with a carboxylic acid moiety and two halogens (bromine and fluorine)[1].
-
The Carboxylic Acid Moiety: This functional group acts as a local pH-dependent irritant. Upon contact with the moisture in mucous membranes, eyes, or sweat, it can cause localized acidification, leading to standard hazard classifications: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[2].
-
The Halogenated Ring (Br, F): Halogenation significantly increases the molecule's lipophilicity (fat solubility). Mechanistically, highly lipophilic halogenated organics can more easily partition into and penetrate the lipid-rich stratum corneum of the skin[3]. This means that without proper barrier protection, systemic exposure risks are elevated compared to non-halogenated analogs.
Table 1: Physicochemical & Hazard Summary
| Property / Metric | Value / Classification | Operational Implication |
| CAS Number | 1420793-38-9 | Essential for SDS tracking and inventory logging. |
| Molecular Formula | C10H5BrFNO2[4] | High halogen content dictates specialized disposal. |
| Molecular Weight | 270.05 g/mol [1] | Fine powder; high risk of static cling and aerosolization. |
| Primary Hazards | H315, H319, H335[2] | Mandates strict mucosal and respiratory barrier protection. |
Personal Protective Equipment (PPE) Matrix
Under the [5], PPE selection must be directly correlated to the specific chemical hazards present.
Table 2: E-E-A-T Validated PPE Requirements
| Protection Zone | Required Equipment | Mechanistic Justification (The "Why") |
| Dermal (Hands) | Nitrile or Neoprene Gloves (Min 4 mil) | Solubilizing this API often requires polar aprotic solvents (e.g., DMSO, DMF). Nitrile provides a robust chemical barrier against both the dry lipophilic powder and incidental solvent permeation[6]. |
| Ocular (Eyes) | ANSI Z87.1 Chemical Splash Goggles | Safety glasses leave gaps. Goggles create a sealed micro-environment, preventing aerosolized carboxylic acid dust from reacting with the aqueous humor of the eye. |
| Respiratory | Certified Fume Hood (80-100 fpm) | The primary engineering control. If weighing must occur outside a hood, an N95/P100 particulate respirator is mandatory to prevent inhalation of H335 respiratory irritants[2]. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents accumulation of static-charged powders on personal clothing, mitigating cross-contamination outside the lab[7]. |
Operational Workflows & Methodologies
The following self-validating protocol ensures that exposure limits are maintained well below permissible thresholds during routine handling.
Step-by-Step Handling Protocol:
-
Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Validation: A lower velocity risks powder blowback; a higher velocity creates turbulent eddies that can eject powder from the hood[5].
-
Static Mitigation: 8-Bromo-7-fluoroquinoline-2-carboxylic acid is a dry, milled powder prone to static charge. Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula. This prevents the powder from aerosolizing or clinging to the balance enclosure.
-
Solubilization: Transfer the pre-weighed powder to the reaction vessel before adding the solvent. Add solvents (e.g., DMSO) slowly down the side of the vessel to prevent splashing and minimize the aerosolization of the dissolved halogenated compound[6].
-
Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., isopropanol), followed by a soap-and-water wipe to neutralize any residual acidic traces.
Figure 1: Operational workflow for the safe handling and solubilization of halogenated APIs.
Emergency Response & Spill Management
In the event of a powder spill outside of primary containment:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder throughout the facility[8].
-
Suppress: Do not use dry sweeping or compressed air. Cover the spill with damp absorbent pads (water or a mild alkaline solution to neutralize the carboxylic acid) to suppress dust generation.
-
Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable secondary container.
-
Sanitize: Wash the spill area with a dilute base (e.g., sodium bicarbonate solution) followed by water to ensure complete removal of acidic residues.
Disposal Plans & Environmental Logistics
Because this molecule contains both bromine and fluorine, it is strictly classified as Halogenated Organic Waste .
The Environmental Causality: Halogenated organic compounds exhibit high environmental persistence and bioaccumulation potential[8]. Furthermore, if disposed of via standard low-temperature incineration, the carbon-halogen bonds can undergo incomplete combustion, leading to the formation of highly toxic dioxins and furans[9].
Step-by-Step Disposal Protocol:
-
Strict Segregation: Never mix 8-Bromo-7-fluoroquinoline-2-carboxylic acid waste with non-halogenated organic solvents or aqueous waste streams. Mixing triggers the EPA's "mixture rule," drastically increasing the cost and complexity of disposal[9].
-
Labeling: Use designated, chemically compatible waste carboys clearly labeled as "Hazardous Waste - Halogenated Organics"[8].
-
Thermal Destruction: Disposal must be contracted through an capable of high-temperature rotary kiln incineration. These facilities operate at temperatures exceeding 1,000°C (1,832°F) with rapid quenching systems, ensuring the complete thermal destruction of the stable carbon-fluorine and carbon-bromine bonds without generating dioxins[9].
Figure 2: Regulatory segregation and disposal pathway for halogenated organic waste.
References
-
PubChem Compound Summary: 8-bromo-7-fluoroquinoline-2-carboxylic acid (C10H5BrFNO2). National Center for Biotechnology Information. Available at:[Link]
-
OSHA Laboratory Standard: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration / eCFR. Available at:[Link]
-
EPA Hazardous Waste Management: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. accelsci.com [accelsci.com]
- 2. aksci.com [aksci.com]
- 3. escholarship.org [escholarship.org]
- 4. PubChemLite - C10H5BrFNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. moravek.com [moravek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
